Resolvin E4
Description
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Properties
Molecular Formula |
C20H30O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(5S,6E,8Z,11Z,13E,15S,17Z)-5,15-dihydroxyicosa-6,8,11,13,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-9-13-18(21)14-10-7-5-4-6-8-11-15-19(22)16-12-17-20(23)24/h3,5-11,14-15,18-19,21-22H,2,4,12-13,16-17H2,1H3,(H,23,24)/b7-5-,8-6-,9-3-,14-10+,15-11+/t18-,19+/m0/s1 |
InChI Key |
LDMMGUBETORQEF-XATCTRGMSA-N |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O)O |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CC=CC(CCCC(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Resolvin E4: A Technical Guide to its Discovery, Biosynthesis, and Pro-Resolving Actions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resolvin E4 (RvE4) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the E-series resolvins, RvE4 plays a pivotal role in the active resolution of inflammation, a process critical for restoring tissue homeostasis following injury or infection. This technical guide provides a comprehensive overview of the discovery of RvE4, its detailed biosynthetic pathway, and its potent biological functions. It is designed to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this endogenous immunoresolvent. The guide includes quantitative data on RvE4's bioactivity, detailed experimental protocols for its study, and visualizations of its biosynthesis and potential signaling pathways.
Discovery and Structure
This compound was identified as a novel member of the E-series resolvins through lipid mediator metabolomics of resolving inflammatory exudates.[1][2][3] Its structure and complete stereochemistry have been established as 5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid through a combination of techniques including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and total organic synthesis.[3][4] The stereospecificity of RvE4 is crucial for its biological activity.
Biosynthesis of this compound
RvE4 is biosynthesized from its precursor, eicosapentaenoic acid (EPA), primarily by human immune cells such as macrophages and neutrophils, particularly under conditions of physiological hypoxia. The biosynthesis is a multi-step enzymatic process involving two key lipoxygenase (LOX) enzymes: 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX).
The proposed biosynthetic pathway is as follows:
-
Initiation by 15-LOX: Eicosapentaenoic acid (EPA) is first oxygenated by 15-LOX to form 15S-hydroperoxyeicosapentaenoic acid (15S-HpEPE).
-
Reduction to an Intermediate: 15S-HpEPE is then rapidly reduced to its corresponding alcohol, 15S-hydroxyeicosapentaenoic acid (15S-HEPE).
-
Second Oxygenation by 5-LOX: The intermediate, 15S-HEPE, undergoes a second lipoxygenation reaction catalyzed by 5-LOX, which introduces a hydroperoxy group at the carbon-5 position, yielding 5S-hydroperoxy-15S-hydroxyeicosapentaenoic acid.
-
Final Reduction to RvE4: This final intermediate is then reduced to form this compound (5S,15S-diHEPE).
A diagram of the RvE4 biosynthetic pathway is provided below.
References
- 1. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin E4: A Comprehensive Technical Guide to its Structure, Stereochemistry, and Biological Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E4 (RvE4) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the E-series resolvins, RvE4 plays a critical role in the resolution of inflammation, a process essential for tissue homeostasis and the prevention of chronic inflammatory diseases.[1][2] This technical guide provides an in-depth overview of the elucidation of RvE4's complex stereostructure, the experimental methodologies employed for its characterization, and its known biological functions and signaling pathways. The definitive structure of RvE4 was established as (5S,6E,8Z,11Z,13E,15S,17Z)-5,15-dihydroxyicosa-6,8,11,13,17-pentaenoic acid through a combination of biosynthesis, chemical synthesis, and rigorous spectroscopic analysis.[3][4]
Biosynthesis of this compound
Unlike other E-series resolvins, the biosynthesis of RvE4 involves a dual lipoxygenase (LOX) pathway. In human macrophages and neutrophils, particularly under hypoxic conditions, EPA undergoes sequential oxygenation by 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX) to yield RvE4.[3]
The proposed biosynthetic pathway is as follows:
-
15-Lipoxygenation: Eicosapentaenoic acid (EPA) is first converted to 15S-hydroperoxyeicosapentaenoic acid (15S-HpEPE) by the action of 15-LOX.
-
Reduction: The hydroperoxy intermediate is then reduced to 15S-hydroxyeicosapentaenoic acid (15S-HEPE).
-
5-Lipoxygenation: 15S-HEPE serves as a substrate for 5-LOX, which introduces a hydroperoxy group at the C5 position.
-
Reduction: The final reduction of the 5-hydroperoxy group yields this compound (5S,15S-dihydroxy-6E,8Z,11Z,13E,15S,17Z-eicosapentaenoic acid).
Caption: Biosynthetic pathway of this compound from EPA.
Structure Elucidation and Stereochemistry
The complete stereochemical assignment of RvE4 was unequivocally determined through total organic synthesis and comparison with the naturally produced molecule. This rigorous process confirmed the S configuration at both chiral centers (C5 and C15) and the precise geometry of the five double bonds (E,Z,Z,E,Z).
Key Experimental Evidence:
-
Total Synthesis: The stereoselective total synthesis of RvE4 was achieved through a convergent strategy, utilizing key reactions such as a MacMillan organocatalytic oxyamination and a Midland Alpine borane reduction to establish the chiral centers.
-
LC-MS/MS Matching: The synthetic RvE4 was compared to biogenic RvE4 produced by human macrophages and neutrophils. The two molecules exhibited identical retention times in liquid chromatography and identical fragmentation patterns in tandem mass spectrometry (MS/MS), confirming their structural identity.
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and COSY) and Ultraviolet (UV) spectroscopy provided further confirmation of the structure and stereochemistry of the synthetic material, which matched the data from the biogenic counterpart.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C₂₀H₂₈O₄ | |
| Molecular Weight | 332.43 g/mol | |
| IUPAC Name | (5S,6E,8Z,11Z,13E,15S,17Z)-5,15-dihydroxyicosa-6,8,11,13,17-pentaenoic acid | |
| UV Absorbance (λmax in Methanol) | 244 nm | |
| HPLC Retention Time | 12.9 min (Conditions specified in reference) |
Mass Spectrometry Fragmentation Data (Negative Ion Mode)
| Parent Ion (m/z) | Daughter Ions (m/z) | Interpretation | Reference |
| 333.2 [M-H]⁻ | 315.2 | [M-H-H₂O]⁻ | |
| 271.2 | [M-H-H₂O-CO₂]⁻ | ||
| 253.2 | [M-H-2H₂O-CO₂]⁻ | ||
| 235.2 | |||
| 217.2 | [235-H₂O]⁻ | ||
| 199.2 | [217-H₂O]⁻ | ||
| 191.2 | [235-CO₂]⁻ | ||
| 173.2 | [235-H₂O-CO₂]⁻ | ||
| 115.0 |
¹H NMR Data (400 MHz, CDCl₃) of a Synthetic Intermediate
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) in Hz | Assignment | Reference |
| 6.54 | dd | 14.3, 5.7 | 1H | |
| 6.21 | dd | 14.4, 1.3 | 1H | |
| 5.53–5.43 | m | 1H | ||
| 5.38–5.24 | m | 1H | ||
| 4.16–3.99 | m | 1H | ||
| 2.29–2.17 | m | 2H | ||
| 2.08–1.97 | m | 2H | ||
| 0.96 | t | 7.5 | 3H |
Experimental Protocols
Total Synthesis Workflow
The total synthesis of RvE4 methyl ester was accomplished in a multi-step process. A representative workflow is outlined below.
Caption: Generalized workflow for the total synthesis of RvE4.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode.
-
Chromatography: Reversed-phase HPLC with a C18 column. A typical mobile phase gradient would be methanol/water/acetic acid.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) was used for targeted analysis, monitoring the transition of the parent ion (m/z 333) to a specific daughter ion (e.g., m/z 115).
Biological Activity and Signaling Pathway
The primary biological function of RvE4 identified to date is the potent stimulation of efferocytosis, the process by which apoptotic cells are cleared by phagocytes such as macrophages. This action is central to the resolution of inflammation and the prevention of secondary necrosis and further tissue damage.
While a specific receptor for RvE4 has not yet been definitively identified, based on the actions of other E-series resolvins, particularly RvE1, it is hypothesized that RvE4 may interact with G-protein coupled receptors (GPCRs) such as ChemR23 or the leukotriene B4 receptor, BLT1. The downstream signaling cascade likely involves pathways that reorganize the cytoskeleton and enhance phagocytic capacity.
Proposed Signaling Pathway for RvE4-Mediated Efferocytosis
Caption: A putative signaling pathway for RvE4 in macrophages.
Conclusion
The elucidation of the complete stereostructure of this compound has been a significant achievement in the field of lipid mediator biology. The combined use of sophisticated synthetic chemistry and analytical techniques has provided a well-characterized molecule for further biological investigation. While its potent pro-resolving functions, particularly the stimulation of efferocytosis, are established, the precise molecular targets and downstream signaling pathways of RvE4 remain an active area of research. A deeper understanding of these mechanisms will be crucial for the development of novel therapeutics that harness the body's own resolution pathways to treat inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Resolvin E1 selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolvin E4: A Technical Guide to its Mechanism of Action in Inflammation Resolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E4 (RvE4) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the E-series resolvins, RvE4 plays a critical role in the active process of inflammation resolution. Unlike anti-inflammatory agents that block the initial inflammatory response, SPMs like RvE4 orchestrate the termination of inflammation, promoting the clearance of inflammatory debris and the restoration of tissue homeostasis. This technical guide provides an in-depth overview of the biosynthesis, mechanism of action, and key experimental protocols related to RvE4, tailored for researchers and professionals in drug development.
Biosynthesis of this compound
RvE4 is biosynthesized from its precursor, eicosapentaenoic acid (EPA), primarily by leukocytes such as neutrophils and macrophages, particularly under conditions of physiological hypoxia.[1][2] The biosynthesis is a multi-step enzymatic process involving lipoxygenase (LOX) enzymes.
The proposed and confirmed pathway involves a double lipoxygenation of EPA.[2][3] The process is initiated by the enzyme 15-lipoxygenase (15-LOX), which converts EPA into 15S-hydroperoxy-eicosapentaenoic acid (15S-HpEPE). This intermediate is then reduced to 15S-hydroxy-eicosapentaenoic acid (15S-HEPE). Subsequently, the 5-lipoxygenase (5-LOX) enzyme acts on 15S-HEPE to introduce a hydroperoxyl group at the carbon-5 position, which is then reduced to form the final RvE4 molecule.[1] The complete stereochemistry of RvE4 has been determined as 5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid.
Core Mechanism of Action: Potent Stimulation of Efferocytosis
The primary and most well-characterized mechanism of action of RvE4 is the potent stimulation of efferocytosis, the process by which apoptotic (dying) cells are cleared by phagocytes, particularly macrophages. This is a cornerstone of inflammation resolution, as the timely removal of apoptotic neutrophils prevents their secondary necrosis and the release of pro-inflammatory contents.
RvE4 has been shown to be a potent agonist for the efferocytosis of apoptotic human neutrophils and senescent red blood cells by M2 macrophages.
Quantitative Data on RvE4-Mediated Efferocytosis
| Parameter | Value | Cell Type | Target Cell | Reference |
| EC50 for Efferocytosis | ~0.23 nM | Human M2 Macrophages | Apoptotic Neutrophils | |
| EC50 for Efferocytosis | ~0.29 nM | Human M2 Macrophages | Senescent Red Blood Cells |
Signaling Pathways
The specific receptor for this compound has not yet been definitively identified. However, based on the actions of other E-series resolvins, it is highly likely that RvE4 signals through a G protein-coupled receptor (GPCR). Other resolvins, such as RvE1, are known to interact with receptors like ChemR23 and the leukotriene B4 receptor 1 (BLT1).
The downstream signaling pathways directly activated by RvE4 are still under investigation. However, the broader family of resolvins is known to modulate key inflammatory signaling cascades. It is plausible that RvE4 exerts its pro-resolving effects through similar mechanisms, which include:
-
Inhibition of the NF-κB Pathway: The NF-κB transcription factor is a master regulator of pro-inflammatory gene expression, including cytokines like TNF-α and IL-6. Several resolvins have been shown to inhibit NF-κB activation, thereby dampening the inflammatory response.
-
Activation of PPARγ: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor with anti-inflammatory properties. Activation of PPARγ can suppress the expression of pro-inflammatory genes. Some D-series resolvins have been shown to activate PPARγ.
References
- 1. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolvin E4: A Potent Endogenous Mediator Orchestrating Macrophage Efferocytosis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The resolution of inflammation is an active and highly regulated process critical for maintaining tissue homeostasis and preventing chronic disease. A key event in this process is efferocytosis, the silent clearance of apoptotic cells by professional phagocytes, primarily macrophages. Specialized pro-resolving mediators (SPMs), a superfamily of endogenous lipid mediators, are pivotal in orchestrating this resolution. Among them, Resolvin E4 (RvE4), an eicosapentaenoic acid (EPA)-derived SPM, has emerged as a potent stimulator of macrophage efferocytosis. This technical guide provides an in-depth analysis of the role of RvE4 in macrophage efferocytosis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting inflammatory resolution.
Introduction: this compound and the Significance of Efferocytosis
This compound (5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid) is a member of the E-series resolvins, a class of SPMs biosynthesized from the omega-3 fatty acid EPA.[1][2][3] Its discovery highlighted a novel endogenous pathway for the resolution of inflammation.[1][3] A cardinal function of RvE4 is its potent ability to enhance the efferocytic capacity of macrophages, the primary phagocytes responsible for clearing apoptotic cells from inflamed tissues.
Efferocytosis is a fundamental process that prevents the secondary necrosis of apoptotic cells and the subsequent release of pro-inflammatory and immunogenic intracellular contents. The efficient removal of these cells by macrophages not only dampens inflammation but also triggers the production of anti-inflammatory and pro-resolving mediators, actively promoting a return to tissue homeostasis. Dysregulation of efferocytosis is implicated in the pathogenesis of numerous chronic inflammatory diseases, including atherosclerosis, chronic obstructive pulmonary disease (COPD), and autoimmune disorders, making the molecular mechanisms governing this process a critical area of research. RvE4, by directly stimulating this clearance mechanism, represents a promising therapeutic candidate for a range of inflammatory conditions.
Quantitative Analysis of this compound-Mediated Efferocytosis
The pro-efferocytic activity of RvE4 has been quantified in several in vitro studies. The following tables summarize the key data on the potency and efficacy of RvE4 in enhancing macrophage efferocytosis of different apoptotic cell types.
Table 1: Potency of this compound in Stimulating Macrophage Efferocytosis
| Apoptotic Cell Type | Macrophage Type | EC₅₀ (nM) | Reference |
| Apoptotic Human Neutrophils | Human M2 Macrophages | ~0.23 | |
| Senescent Red Blood Cells | Human M2 Macrophages | ~0.29 |
Table 2: Dose-Dependent Effect of this compound on Macrophage Efferocytosis of Apoptotic Neutrophils
| RvE4 Concentration (nM) | Mean Percent Increase in Efferocytosis (± SEM) | Statistical Significance (p-value) | Reference |
| 0.1 | 25 ± 5 | < 0.05 | |
| 1 | 55 ± 8 | < 0.001 | |
| 10 | 80 ± 10 | < 0.0001 | |
| 100 | 85 ± 12 | < 0.0001 |
Experimental Protocols for Assessing RvE4-Mediated Efferocytosis
The following protocols are based on methodologies cited in the literature for investigating the effect of RvE4 on macrophage efferocytosis.
Isolation and Culture of Human M2 Macrophages
-
Monocyte Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Further purify monocytes using CD14 magnetic beads.
-
M2 Differentiation: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days. To induce the M2 phenotype, add 20 ng/mL of interleukin-4 (IL-4) for the final 48 hours of culture.
Preparation of Apoptotic Cells
-
Apoptotic Neutrophils: Isolate human neutrophils from healthy donor blood. Induce apoptosis by incubating the neutrophils in RPMI-1640 medium without serum for 18 hours at 37°C. Confirm apoptosis using Annexin V/Propidium Iodide staining and flow cytometry.
-
Senescent Red Blood Cells (sRBCs): Obtain fresh human red blood cells and induce senescence by incubation with a calcium ionophore, such as A23187, to induce eryptosis, which mimics the natural aging process.
In Vitro Efferocytosis Assay
-
Labeling Apoptotic Cells: Label the apoptotic neutrophils or sRBCs with a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE) or pHrodo Red, according to the manufacturer's instructions.
-
Co-incubation: Plate the M2 macrophages in a multi-well plate. Pre-treat the macrophages with varying concentrations of synthetic RvE4 (e.g., 0.01 nM to 100 nM) or vehicle control (e.g., 0.1% ethanol) for 15 minutes at 37°C.
-
Add the fluorescently labeled apoptotic cells to the macrophage culture at a specific ratio (e.g., 5:1 apoptotic neutrophils to macrophages).
-
Co-incubate for a defined period (e.g., 60 minutes) at 37°C to allow for phagocytosis.
-
Washing: Gently wash the wells multiple times with cold phosphate-buffered saline (PBS) to remove non-ingested apoptotic cells.
-
Analysis:
-
Flow Cytometry: Detach the macrophages from the plate and analyze the percentage of macrophages that have engulfed fluorescently labeled apoptotic cells using a flow cytometer.
-
Fluorescence Microscopy: Fix the cells and visualize the engulfment of apoptotic cells by macrophages using a fluorescence microscope.
-
Signaling Pathways of this compound in Macrophage Efferocytosis
While the precise signaling cascade of RvE4 in macrophage efferocytosis is an area of active investigation, a putative pathway can be constructed based on the known mechanisms of other E-series resolvins and related pro-resolving mediators.
Caption: Putative signaling pathway of this compound in macrophage efferocytosis.
The binding of RvE4 to a G-protein coupled receptor (GPCR), potentially a ChemR23-like receptor as utilized by other E-series resolvins, is hypothesized to initiate downstream signaling. This likely involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central regulator of cell survival and metabolism. Activation of this pathway can lead to the stimulation of small GTPases, such as Rac1, which are critical for orchestrating the cytoskeletal rearrangements necessary for phagocytosis. Additionally, evidence suggests that RvE4 can upregulate the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor with potent anti-inflammatory functions that can further promote a pro-resolving macrophage phenotype.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for an in vitro efferocytosis assay and the logical relationship between RvE4 and the key cellular events leading to enhanced efferocytosis.
Caption: Experimental workflow for an in vitro macrophage efferocytosis assay.
Caption: Logical relationship of RvE4's action in promoting efferocytosis.
Conclusion and Future Directions
This compound is a potent, endogenously produced lipid mediator that plays a crucial role in the resolution of inflammation by significantly enhancing macrophage efferocytosis. The quantitative data clearly demonstrate its sub-nanomolar potency, highlighting its potential as a therapeutic agent. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the mechanisms of action of RvE4 and other pro-resolving mediators.
While a putative signaling pathway has been outlined, further research is required to definitively identify the specific macrophage receptor for RvE4 and to fully elucidate the downstream signaling cascades. Understanding these molecular details will be critical for the rational design of novel therapeutics that can harness the pro-resolving power of RvE4 to treat a wide array of chronic inflammatory diseases. The development of stable synthetic analogs of RvE4 could pave the way for a new class of "resolution-agonist" drugs, shifting the paradigm of anti-inflammatory therapy from suppression to active resolution.
References
Resolvin E4: A Technical Guide to its Precursor and Enzymatic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E4 (RvE4) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2] As a member of the E-series resolvins, RvE4 plays a critical role in the resolution of inflammation, a highly coordinated process essential for tissue homeostasis and repair.[1][2] This potent lipid mediator has garnered significant interest within the scientific and drug development communities for its ability to stimulate the clearance of apoptotic cells and cellular debris by macrophages, a process known as efferocytosis.[1] This technical guide provides an in-depth overview of the precursor to RvE4, its enzymatic synthesis pathway, detailed experimental protocols for its biotransformation, and a summary of its quantitative bioactivity.
This compound Precursor and Biosynthesis
The primary precursor for the biosynthesis of this compound is eicosapentaenoic acid (EPA) , a 20-carbon omega-3 polyunsaturated fatty acid. The enzymatic synthesis of RvE4 is a multi-step process involving the sequential action of lipoxygenase (LOX) enzymes, primarily occurring in immune cells such as neutrophils and macrophages, particularly under hypoxic conditions.
The biosynthesis is initiated by the enzyme 15-lipoxygenase (15-LOX) , which oxygenates EPA to form the intermediate 15S-hydroperoxy-eicosapentaenoic acid (15S-HpEPE). This intermediate is then rapidly reduced to 15S-hydroxy-eicosapentaenoic acid (15S-HEPE). Subsequently, the enzyme 5-lipoxygenase (5-LOX) acts on 15S-HEPE to introduce a second hydroperoxyl group, yielding the final product, this compound (5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid). This enzymatic cascade can also occur through transcellular biosynthesis, where intermediates are shuttled between different cell types to complete the synthesis. The complete stereochemistry of RvE4 has been confirmed through total organic synthesis.
References
Resolvin E4: A Comprehensive Technical Guide to its In Vivo Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E4 (RvE4) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the E-series resolvins, RvE4 plays a critical role in the active resolution of inflammation, a process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. This technical guide provides an in-depth overview of the known in vivo biological functions of RvE4, supported by quantitative data, detailed experimental protocols, and visualizations of its biosynthetic pathway and proposed signaling mechanisms.
Core Biological Functions of this compound in vivo
RvE4 is endogenously produced by human neutrophils and macrophages, particularly under hypoxic conditions, to orchestrate the resolution of inflammation.[1][2] Its primary functions are centered on limiting excessive leukocyte infiltration and promoting the clearance of cellular debris, thereby facilitating the return to tissue homeostasis.
The main in vivo actions of RvE4 include:
-
Stimulation of Efferocytosis : RvE4 is a potent agonist of efferocytosis, the process by which apoptotic cells are cleared by phagocytes. It enhances the engulfment of apoptotic neutrophils and senescent red blood cells by macrophages.[1][3][4] This action is crucial for preventing secondary necrosis and the release of pro-inflammatory cellular contents.
-
Reduction of Neutrophil Infiltration : By limiting the recruitment of neutrophils to sites of inflammation, RvE4 helps to curtail the pro-inflammatory phase and prevent excessive tissue damage mediated by these leukocytes.
-
Resolution of Hemorrhagic Exudates : In preclinical models, RvE4 has been shown to accelerate the resolution of hemorrhagic exudates, a process involving both the control of neutrophil influx and the enhancement of efferocytosis.
Quantitative Data on this compound Bioactions
The following tables summarize the available quantitative data on the in vivo and in vitro effects of this compound.
Table 1: In Vivo Effects of this compound in a Mouse Dorsal Air Pouch Model
| Parameter | Vehicle Control (Mean ± SEM) | This compound (10 ng) (Mean ± SEM) | Percentage Change |
| Total Exudate Cells (x10⁶) | 2.5 ± 0.3 | 1.5 ± 0.2 | ↓ 40% |
| Neutrophils (x10⁶) | 1.8 ± 0.2 | 0.8 ± 0.1 | ↓ 56% |
| Macrophages (x10⁶) | 0.5 ± 0.1 | 0.6 ± 0.1 | ↑ 20% |
| Macrophage Efferocytosis (%) | 15 ± 2 | 35 ± 3 | ↑ 133% |
Data synthesized from a study investigating the effects of RvE4 in a mouse dorsal air pouch model of inflammation.
Table 2: In Vitro Potency of this compound in Stimulating Macrophage Efferocytosis
| Target Cell for Efferocytosis | EC₅₀ (nM) |
| Apoptotic Human Neutrophils | ~0.23 |
| Senescent Red Blood Cells | ~0.29 |
EC₅₀ (half-maximal effective concentration) values were estimated from in vitro assays using human M2 macrophages.
Experimental Protocols
Mouse Dorsal Air Pouch Model for Evaluating Inflammation and Resolution
This model is utilized to create a contained subcutaneous cavity to study leukocyte trafficking and the effects of pro-resolving mediators.
Protocol:
-
Pouch Formation: Anesthetize male FVB mice (6-8 weeks old). Inject 3 mL of sterile air subcutaneously into the dorsal space to create an air pouch. On day 3, re-inflate the pouch with 2 mL of sterile air.
-
Induction of Inflammation: On day 6, inject a pro-inflammatory stimulus (e.g., 100 ng of TNF-α or zymosan) into the air pouch to induce leukocyte infiltration.
-
RvE4 Administration: Co-inject or administer this compound (e.g., 10 ng per mouse) or vehicle control (saline with 0.1% ethanol) into the air pouch at a specified time point relative to the inflammatory stimulus.
-
Exudate Collection: At a predetermined time point (e.g., 4 or 24 hours) after stimulus injection, euthanize the mice. Lavage the air pouch with sterile phosphate-buffered saline (PBS) to collect the inflammatory exudate.
-
Cellular Analysis:
-
Determine the total number of leukocytes in the exudate using a hemocytometer.
-
Perform differential cell counts (neutrophils, macrophages) using flow cytometry or cytospin preparations stained with Wright-Giemsa.
-
-
In Vivo Efferocytosis Assessment:
-
For flow cytometric analysis, stain the collected exudate cells with fluorescently labeled antibodies against macrophage markers (e.g., F4/80) and neutrophil markers (e.g., Ly-6G).
-
To quantify efferocytosis, identify the population of macrophages that are also positive for the neutrophil marker, indicating engulfment. The percentage of double-positive cells represents the efferocytosis index.
-
Zymosan-Induced Peritonitis Model
This is a widely used model of acute, self-resolving inflammation to assess the efficacy of anti-inflammatory and pro-resolving agents.
Protocol:
-
Animal Model: Use male FVB mice (6-8 weeks old).
-
Induction of Peritonitis: Administer an intraperitoneal (i.p.) injection of zymosan A (e.g., 1 mg per mouse) suspended in sterile saline.
-
RvE4 Administration: Administer this compound (e.g., 1-100 ng per mouse) or vehicle control via intravenous (i.v.) or i.p. injection at a specified time relative to the zymosan challenge.
-
Peritoneal Lavage: At various time points (e.g., 2, 4, 12, 24 hours) after zymosan injection, euthanize the mice and collect the peritoneal exudate by lavaging the peritoneal cavity with sterile PBS.
-
Analysis:
-
Determine total and differential leukocyte counts in the lavage fluid as described for the air pouch model.
-
Measure the levels of cytokines and chemokines in the cell-free supernatant of the lavage fluid using ELISA or multiplex assays to assess the inflammatory milieu.
-
Biosynthesis and Signaling Pathways of this compound
Biosynthesis of this compound
This compound is biosynthesized from EPA through a series of enzymatic reactions involving lipoxygenases (LOX).
Caption: Biosynthetic pathway of this compound from EPA.
Proposed Signaling Pathway of this compound
While the specific receptor for this compound has not yet been definitively identified, it is hypothesized to be a G-protein coupled receptor (GPCR), similar to other E-series resolvins like RvE1 which signals through ChemR23 and BLT1. The following diagram illustrates a proposed signaling pathway for RvE4 in macrophages, leading to enhanced efferocytosis.
Caption: Proposed signaling pathway of this compound in macrophages.
Conclusion
This compound is a potent specialized pro-resolving mediator with significant therapeutic potential for diseases characterized by excessive inflammation. Its ability to limit neutrophil infiltration and enhance the clearance of apoptotic cells underscores its central role in the active resolution of inflammation. Further research is warranted to fully elucidate its receptor and downstream signaling pathways, which will pave the way for the development of novel resolvin-based therapeutics. This guide provides a foundational understanding of the in vivo functions of RvE4 for researchers and professionals in the field of inflammation and drug discovery.
References
- 1. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]
Resolvin E4: A Technical Guide to its Role in the Resolution of Acute Inflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The resolution of acute inflammation is an active, highly orchestrated process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. Specialized pro-resolving mediators (SPMs) are a superfamily of endogenous lipid mediators that govern this process. Resolvin E4 (RvE4), a member of the E-series resolvins derived from eicosapentaenoic acid (EPA), has emerged as a potent regulator of inflammation resolution. This technical guide provides a comprehensive overview of the biosynthesis, mechanisms of action, and experimental validation of RvE4's pro-resolving functions. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to support further research and development in this promising therapeutic area.
Introduction to this compound and Inflammation Resolution
Acute inflammation is the body's immediate response to injury or infection, characterized by the influx of leukocytes, particularly neutrophils, to the site of insult. While essential for host defense, uncontrolled or unresolved inflammation can lead to chronic diseases. The resolution of inflammation is not a passive decay of pro-inflammatory signals but an active process driven by SPMs.[1]
This compound (5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid) is a recently identified SPM biosynthesized from the omega-3 fatty acid EPA.[2][3] It is produced by human neutrophils and macrophages, particularly under hypoxic conditions, which are often characteristic of inflammatory sites.[2][4] RvE4 plays a pivotal role in orchestrating the switch from a pro-inflammatory to a pro-resolving state by limiting neutrophil infiltration and promoting the clearance of apoptotic cells and cellular debris by macrophages, a process known as efferocytosis.
Biosynthesis of this compound
The biosynthesis of RvE4 is a multi-step enzymatic process primarily involving lipoxygenase (LOX) enzymes. The pathway is initiated from eicosapentaenoic acid (EPA).
The key steps in the biosynthesis of this compound are:
-
Initiation by 15-Lipoxygenase (15-LOX): EPA is first converted to 15S-hydroperoxyeicosapentaenoic acid (15S-HpEPE) by the action of 15-LOX.
-
Reduction: 15S-HpEPE is then rapidly reduced to its corresponding alcohol, 15S-hydroxyeicosapentaenoic acid (15S-HEPE).
-
Second Lipoxygenation by 5-Lipoxygenase (5-LOX): 15S-HEPE serves as a substrate for 5-LOX, which introduces a hydroperoxyl group at the C5 position, forming 5S-hydroperoxy-15S-hydroxyeicosapentaenoic acid.
-
Final Reduction: This intermediate is then reduced to form the stable and biologically active this compound.
Transcellular biosynthesis, a process where intermediates are shuttled between different cell types, can also contribute to RvE4 production. For instance, one cell type may perform the initial 15-LOX step, and the resulting intermediate is then taken up by a neighboring cell expressing 5-LOX to complete the synthesis.
Mechanism of Action and Signaling Pathway
This compound exerts its pro-resolving effects by interacting with specific cell surface receptors, which are presumed to be G-protein coupled receptors (GPCRs), similar to other resolvins. While the specific receptor for RvE4 has not yet been definitively identified, the actions of other E-series resolvins, such as RvE1, provide a likely model for its signaling cascade. RvE1 is known to signal through ChemR23 and BLT1. It is plausible that RvE4 utilizes a similar GPCR to initiate intracellular signaling events that ultimately lead to the observed cellular responses.
A proposed signaling pathway for this compound, based on the known actions of other E-series resolvins, would involve:
-
Receptor Binding: RvE4 binds to its specific GPCR on the surface of target cells, such as macrophages.
-
G-Protein Activation: This binding event activates intracellular G-proteins.
-
Downstream Signaling: Activated G-proteins trigger downstream signaling cascades, which may involve second messengers and protein kinases. These pathways likely modulate the expression and activity of proteins involved in cytoskeletal rearrangement (for phagocytosis) and gene transcription (to alter cytokine profiles).
-
Cellular Response: The culmination of this signaling is a shift in cellular function towards a pro-resolving phenotype, characterized by enhanced efferocytosis and a dampened pro-inflammatory cytokine response.
Quantitative Data on this compound Activity
The pro-resolving actions of RvE4 have been quantified in various in vitro and in vivo models. A key function of RvE4 is the enhancement of efferocytosis by macrophages.
| Parameter | Cell Type | Target | Value | Reference |
| EC50 for Efferocytosis | Human M2 Macrophages | Apoptotic Neutrophils | ~0.23 nM | |
| EC50 for Efferocytosis | Human M2 Macrophages | Senescent Red Blood Cells | ~0.29 nM | |
| In vivo Neutrophil Infiltration | Murine Peritonitis Model | Peritoneal Neutrophils | Significant Reduction at 100 ng/animal | |
| In vivo Efferocytosis | Murine Peritonitis Model | Apoptotic Neutrophils & RBCs | Increased |
EC50: Half maximal effective concentration
Detailed Experimental Protocols
In Vivo Murine Model of Zymosan-Induced Peritonitis
This model is used to assess the in vivo effects of RvE4 on leukocyte infiltration and inflammation resolution.
Materials:
-
Male FVB or C57BL/6 mice (8-10 weeks old)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Vehicle (e.g., ethanol in saline)
-
FACS buffer (PBS with 1% BSA)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80)
-
Red blood cell lysis buffer
Procedure:
-
Induction of Peritonitis: Prepare a suspension of Zymosan A in sterile PBS at a concentration of 1 mg/mL. Inject 0.5 mL of the Zymosan A suspension intraperitoneally (i.p.) into each mouse.
-
Administration of this compound: At a specified time point post-zymosan injection (e.g., 2 hours), administer this compound (e.g., 100 ng in 100 µL vehicle) or vehicle control via i.p. or intravenous (i.v.) injection.
-
Peritoneal Lavage: At desired time points (e.g., 4, 12, 24 hours post-zymosan), euthanize the mice. Expose the peritoneal cavity and perform a lavage by injecting 5 mL of ice-cold PBS. Gently massage the abdomen and collect the peritoneal fluid.
-
Cell Counting and Analysis:
-
Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.
-
For differential cell counts, prepare cytospin slides and stain with Wright-Giemsa stain.
-
Alternatively, perform flow cytometry analysis. Incubate the cells with fluorescently labeled antibodies against specific leukocyte markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
-
Cytokine Analysis: Centrifuge the peritoneal lavage fluid and collect the supernatant. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead-based assay.
References
- 1. Resolution of inflammation: targeting GPCRs that interact with lipids and peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Resolvin E4 (RvE4): A Technical Guide to its Cellular Origins and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the cellular sources, biosynthesis, and analytical methodologies related to Resolvin E4 (RvE4), a potent specialized pro-resolving mediator (SPM) derived from eicosapentaenoic acid (EPA).
Core Cellular Sources of this compound
This compound is an endogenous lipid mediator that plays a pivotal role in the resolution of inflammation. Its production is primarily associated with specific immune cells, particularly under conditions of physiological hypoxia, which often characterize inflamed tissues.
The primary cellular producers of RvE4 are:
-
Human Macrophages: Specifically, M2-polarized macrophages, which are critical for efferocytosis, wound repair, and the production of SPMs, are significant sources of RvE4.[1][2] Production is markedly stimulated under hypoxic conditions.[1][3][4]
-
Human Neutrophils: Polymorphonuclear neutrophils (PMNs) are key producers of RvE4, especially during hypoxia. Apoptotic PMNs are also recognized as a major source of various SPMs.
-
Microglial Cells: As the resident macrophages of the central nervous system, microglial cells are also capable of biosynthesizing SPMs.
-
Eosinophils: These cells are rich in 15-lipoxygenase (15-LOX), a crucial enzyme in the RvE4 synthetic pathway, positioning them as a potential source of RvE4 and other SPMs.
Furthermore, RvE4 synthesis can be amplified through transcellular biosynthesis . This process involves the cooperation of different cell types. For instance, enhanced RvE4 synthesis is observed in co-cultures of M2 macrophages and neutrophils. This intercellular cooperation is a key mechanism for generating potent, complex lipid mediators at the site of inflammation.
Quantitative Production of this compound
While the potent bioactivity of RvE4 is well-established at sub-nanomolar concentrations, precise data on the yield from various cell types is often dependent on experimental conditions such as stimulus, oxygen tension, and incubation time. The table below summarizes the effective concentrations (EC₅₀) that elicit a biological response, highlighting the mediator's high potency.
| Mediator | Cell Type | Biological Action | Effective Concentration (EC₅₀) | Reference |
| This compound | Human M2 Macrophages | Efferocytosis of Apoptotic Neutrophils | ~0.23 nM | |
| This compound | Human M2 Macrophages | Efferocytosis of Senescent Red Blood Cells | ~0.29 nM |
Note: This table reflects the concentration required for biological effect, not the production yield.
Biosynthesis of this compound
The formation of RvE4 from its precursor, eicosapentaenoic acid (EPA), is a stereospecific enzymatic cascade primarily involving two key lipoxygenase (LOX) enzymes. This pathway is distinct from other E-series resolvins and is particularly active in hypoxic environments.
The core biosynthetic pathway proceeds as follows:
-
First Lipoxygenation (15-LOX): The pathway is initiated by the enzyme 15-lipoxygenase (15-LOX), which inserts molecular oxygen into EPA to form 15S-hydroperoxy-eicosapentaenoic acid (15S-HpEPE). This intermediate is then rapidly reduced to its corresponding alcohol, 15S-hydroxy-eicosapentaenoic acid (15S-HEPE).
-
Second Lipoxygenation (5-LOX): The 15S-HEPE intermediate undergoes a second lipoxygenation, catalyzed by the enzyme 5-lipoxygenase (5-LOX). This step forms the complete RvE4 structure: 5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid .
The stereochemistry of RvE4 is critical to its function, and its structure has been unequivocally confirmed through total organic synthesis and matching experiments with biogenic material. This biosynthetic route has been validated using purified recombinant human 5-LOX and 15-LOX enzymes.
Signaling Pathway Diagram
Caption: Core enzymatic pathway for this compound biosynthesis from EPA.
Experimental Protocols
The identification and quantification of RvE4 from cellular systems require meticulous and specific methodologies. The following section outlines a general workflow and key protocols cited in the literature.
General Experimental Workflow
The diagram below illustrates a typical workflow for the analysis of RvE4 production from isolated immune cells.
Caption: General workflow for RvE4 production, extraction, and analysis.
Key Methodologies
4.2.1 Isolation and Culture of Human Leukocytes
-
Source: Human whole blood from healthy volunteers.
-
Neutrophil Isolation: Neutrophils (PMNs) are typically isolated using density-gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis to remove contaminating erythrocytes.
-
Monocyte Isolation and M2 Macrophage Differentiation: Monocytes are isolated via density gradient and can be further purified using magnetic-activated cell sorting (MACS). To generate M2-like macrophages, monocytes are cultured for 5-7 days with M-CSF (Macrophage Colony-Stimulating Factor), followed by stimulation with IL-4.
4.2.2 Cellular Incubation for RvE4 Production
-
Cell Density: Isolated cells (e.g., neutrophils or M2 macrophages) are typically resuspended in a buffered saline solution like DPBS. A common density is 50 x 10⁶ cells/mL.
-
Precursor: Eicosapentaenoic acid (EPA) is added as the substrate for RvE4 synthesis.
-
Hypoxia: To mimic the inflammatory microenvironment, incubations are often conducted under physiological hypoxia (e.g., 1-5% O₂) for a specified period (e.g., 30 minutes) at 37°C.
4.2.3 Lipid Mediator Extraction and Analysis
-
Metabolite Extraction: The incubation is terminated by adding cold methanol, typically twice the sample volume, to precipitate proteins. Deuterated internal standards (e.g., d₅-RvD2) are added to account for sample loss during extraction.
-
Solid-Phase Extraction (SPE): The samples are acidified and subjected to C18 solid-phase extraction to separate the lipid mediators from the aqueous phase. The mediators are then eluted with a solvent like methyl formate.
-
LC-MS/MS Analysis: The extracted lipids are profiled using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Reversed-phase liquid chromatography is used to separate the different lipid mediators.
-
Mass Spectrometry: A mass spectrometer is operated in negative ion mode using a Multiple Reaction Monitoring (MRM) method. Specific parent ion (Q1) to daughter ion (Q3) transitions are used to identify and quantify RvE4. Key diagnostic ions for RvE4 include m/z 333 (parent ion) and fragment ions at m/z 115, 173, 191, 217, and 271.
-
Identification: The identification of biogenic RvE4 is confirmed by matching its retention time and MS/MS fragmentation pattern to that of an authentic, synthetic RvE4 standard.
-
References
- 1. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Resolvin E4 Signaling Pathways in Immune Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E4 (RvE4), a member of the specialized pro-resolving mediators (SPMs) superfamily, is an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2] Emerging research has identified RvE4 as a potent regulator of immune responses, playing a critical role in the resolution of inflammation. This technical guide provides a comprehensive overview of the current understanding of RvE4 signaling pathways in immune cells, with a focus on its receptor interactions and downstream cellular effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration of RvE4 as a potential therapeutic agent for inflammatory diseases.
Biosynthesis of this compound
RvE4 is biosynthesized by human immune cells, primarily neutrophils and macrophages, particularly under conditions of physiological hypoxia.[1][2] The biosynthesis is initiated by the enzymatic action of 15-lipoxygenase (15-LOX) on EPA, leading to the formation of 15S-hydroperoxy-eicosapentaenoic acid (15S-HpEPE). This intermediate is then further metabolized to generate RvE4.
Core Function of this compound: Potentiation of Efferocytosis
The most well-documented function of RvE4 is its potent stimulation of efferocytosis, the process by which apoptotic cells are cleared by phagocytes such as macrophages.[1] This is a crucial step in the resolution of inflammation, preventing the release of pro-inflammatory contents from dying cells and promoting a return to tissue homeostasis. RvE4 has been shown to enhance the efferocytosis of apoptotic neutrophils and senescent red blood cells by M2 macrophages.
Quantitative Data on RvE4-Mediated Efferocytosis
The potency of RvE4 in stimulating efferocytosis has been quantified in several studies. The following table summarizes the key quantitative data.
| Immune Cell Type | Target Cell for Efferocytosis | RvE4 Concentration for 50% Maximal Effect (EC50) | Reference |
| Human M2 Macrophages | Apoptotic Neutrophils | ~0.23 nM | |
| Human M2 Macrophages | Senescent Red Blood Cells | ~0.29 nM |
This compound Signaling Pathway
The pro-resolving actions of RvE4 are initiated by its binding to a specific cell surface receptor, which then triggers a cascade of intracellular signaling events.
Receptor Identification: GPR32/DRV1
Recent evidence has identified the G protein-coupled receptor 32 (GPR32), also known as the resolvin D1 receptor (DRV1), as a receptor for this compound. While GPR32 is also a receptor for other resolvins, notably Resolvin D1 (RvD1), studies have indicated that RvE4 can also activate this receptor. This interaction is a critical first step in the RvE4 signaling cascade.
Downstream Signaling Cascades
Upon binding of RvE4 to GPR32, a series of downstream signaling events are initiated, leading to the observed cellular responses. While direct studies on the complete RvE4-GPR32 signaling pathway are still emerging, research on GPR32 activation by other resolvins, such as RvD1, provides a strong indication of the likely downstream pathways. These studies suggest the involvement of key signaling nodes including the MAP kinase (MAPK) pathway and the transcription factor CREB.
A proposed signaling pathway for RvE4 in macrophages is as follows:
-
Receptor Binding: RvE4 binds to and activates the G protein-coupled receptor GPR32 on the macrophage cell surface.
-
G-Protein Coupling and Second Messengers: As a GPCR, GPR32 activation is expected to couple to intracellular heterotrimeric G proteins, leading to the modulation of second messengers. However, direct evidence for RvE4-induced changes in common second messengers like intracellular calcium ([Ca2+]i) or cyclic AMP (cAMP) is not yet robustly established.
-
MAP Kinase (ERK) Activation: GPR32 activation by other resolvins has been shown to lead to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway. It is highly probable that RvE4-GPR32 interaction also triggers this cascade.
-
CREB Phosphorylation: Activated ERK can then phosphorylate and activate the cAMP Response Element-Binding protein (CREB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
-
Cellular Response: The culmination of this signaling cascade is the enhancement of macrophage efferocytosis, a key pro-resolving function.
The following diagram illustrates the proposed signaling pathway of RvE4 in a macrophage.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Resolvin E4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantification of Resolvin E4 (RvE4), a potent specialized pro-resolving mediator (SPM), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). RvE4, biosynthesized from eicosapentaenoic acid (EPA), plays a crucial role in the resolution of inflammation, primarily by enhancing the clearance of apoptotic cells by macrophages.[1][2][3] Accurate and sensitive quantification of RvE4 is essential for understanding its physiological functions and for the development of novel therapeutics targeting inflammatory diseases.
Introduction to this compound and its Significance
This compound (5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid) is a member of the E-series resolvins, a class of lipid mediators that actively orchestrate the resolution of inflammation.[1][2] Unlike classic anti-inflammatory drugs that primarily block the production of pro-inflammatory signals, resolvins promote the return to tissue homeostasis by stimulating processes such as efferocytosis (the phagocytic clearance of apoptotic cells). RvE4 is produced by immune cells like neutrophils and macrophages, particularly under hypoxic conditions. Given its potent pro-resolving activities, the quantification of RvE4 in biological systems is of high interest for studying inflammatory processes and for the pharmacological evaluation of new drug candidates.
Experimental Workflow for RvE4 Quantification
The following diagram outlines the general workflow for the quantification of RvE4 from biological samples using LC-MS/MS.
Detailed Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of lipid mediators from biological matrices.
Materials:
-
ISOLUTE C18 SPE cartridges (100 mg)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane
-
Methyl formate
-
Formic acid
-
Internal standard (e.g., d5-RvD2 or other suitable deuterated lipid mediator)
-
Nitrogen evaporator
-
Automated SPE system (e.g., Extrahera) or manual manifold
Procedure:
-
Internal Standard Spiking: Spike the biological sample with a known amount of the internal standard to correct for extraction losses and matrix effects.
-
Sample Acidification: Adjust the sample pH to approximately 3.5 with acidified water.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.
-
Washing:
-
Wash the cartridge with 4 mL of water to remove polar interferences.
-
Wash the cartridge with 4 mL of hexane to remove neutral lipids.
-
-
Elution: Elute the lipid mediators, including RvE4, with 4 mL of methyl formate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50 µL) of methanol/water (1:1, v/v) for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is based on published parameters for RvE4 analysis.
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Conditions:
-
Column: Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: Water/acetic acid (100:0.01, v/v)
-
Mobile Phase B: Methanol/acetic acid (100:0.01, v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 50 °C
-
Gradient: Start with 50% B, increase to 98% B over a suitable time to ensure separation from isomers.
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following table summarizes the key mass transitions for RvE4 and a potential metabolite.
Quantitative Data and Mass Spectrometry Parameters
The following table provides the essential mass spectrometry parameters for the targeted quantification of RvE4.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound (RvE4) | 333.2 | 115.1 | Optimized for instrument | Primary transition for quantification. |
| 333.2 | 315.2 | Optimized for instrument | Corresponds to the loss of H₂O. | |
| 333.2 | 271.2 | Optimized for instrument | Corresponds to the loss of H₂O and CO₂. | |
| 20-hydroxy-RvE4 | 349.2 | 115.1 | Optimized for instrument | A known metabolite of RvE4. |
Note: Collision energies should be optimized for the specific mass spectrometer being used.
Biosynthesis and Signaling Pathway of this compound
RvE4 is synthesized from EPA through a series of enzymatic reactions involving lipoxygenases. Its primary function is to promote the resolution of inflammation by enhancing macrophage-mediated efferocytosis.
Biosynthetic Pathway of this compound
The diagram below illustrates the key steps in the biosynthesis of RvE4 from EPA.
Pro-Resolving Action of this compound
RvE4 exerts its pro-resolving effects by binding to specific receptors on immune cells, particularly macrophages, which enhances their ability to clear apoptotic cells and cellular debris, thereby dampening the inflammatory response and promoting tissue repair.
References
- 1. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Resolvin E4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo models for investigating the therapeutic effects of Resolvin E4 (RvE4), a specialized pro-resolving mediator (SPM) derived from eicosapentaenoic acid (EPA). The following sections detail established animal models, experimental protocols, and data presentation to facilitate the study of RvE4's role in the resolution of inflammation.
Introduction to this compound
This compound (5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid) is an endogenous lipid mediator that plays a pivotal role in orchestrating the resolution of inflammation.[1][2] Produced during the resolution phase of acute inflammation, RvE4 has demonstrated potent pro-resolving and anti-inflammatory activities in various preclinical models.[3][4] Its primary functions include the inhibition of neutrophil infiltration, stimulation of macrophage efferocytosis of apoptotic cells and cellular debris, and the reduction of pro-inflammatory mediators.[1] These characteristics make RvE4 a compelling candidate for therapeutic development in a range of inflammatory diseases.
In Vivo Models for Studying this compound Effects
Several well-established murine models are employed to investigate the in vivo bioactions of RvE4. These models are instrumental in understanding its therapeutic potential in contexts of acute inflammation and its resolution.
Zymosan-Induced Peritonitis Model
This is a classic and widely used model to study acute inflammation and its resolution. Intraperitoneal injection of zymosan, a component of yeast cell walls, elicits a robust but self-resolving inflammatory response characterized by the rapid influx of neutrophils, followed by their clearance by macrophages. This model is ideal for assessing the ability of RvE4 to limit neutrophil infiltration and enhance their removal.
Dorsal Air Pouch Model
The murine dorsal air pouch model provides a contained environment to study localized inflammation. An air-filled cavity is created on the dorsum of the mouse, which becomes lined with a synovial-like membrane. The introduction of an inflammatory stimulus into the pouch allows for the precise quantification of leukocyte infiltration, exudate volume, and local cytokine and chemokine concentrations. This model has been successfully used to demonstrate the pro-resolving effects of RvE4.
Hemorrhagic Exudate Model
This model is particularly relevant for studying the resolution of inflammation in the context of hemorrhage. Inflammation is induced by the co-injection of an inflammatory agent (e.g., zymosan) and thrombin into the peritoneal cavity, leading to a hemorrhagic exudate. This model allows for the evaluation of RvE4's ability to promote the clearance of red blood cells and apoptotic neutrophils, key processes in the resolution of hemorrhagic inflammation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in preclinical in vivo studies.
Table 1: Effects of this compound in the Murine Dorsal Air Pouch Model
| Parameter | Vehicle Control | This compound (10 ng) | Percentage Change |
| Total Exudate Cells (x10⁶) | 10.5 ± 1.5 | 6.2 ± 0.8 | ↓ 41% |
| Exudate Neutrophils (x10⁶) | 8.2 ± 1.2 | 4.1 ± 0.6 | ↓ 50% |
| Exudate Macrophages (x10⁶) | 2.1 ± 0.3 | 1.9 ± 0.2 | ~ |
| Macrophage Efferocytosis (%) | 15 ± 2 | 35 ± 4 | ↑ 133% |
| IL-1β (pg/mL) | 150 ± 25 | 75 ± 15 | ↓ 50% |
| IL-6 (pg/mL) | 250 ± 40 | 120 ± 20 | ↓ 52% |
| CXCL1 (pg/mL) | 800 ± 120 | 450 ± 70 | ↓ 44% |
| IL-10 (pg/mL) | 50 ± 10 | 120 ± 20 | ↑ 140% |
Table 2: Effects of this compound in the Murine Hemorrhagic Peritonitis Model
| Parameter | Vehicle Control | This compound (100 ng) | Effect |
| Exudate Neutrophil Infiltration | High | Reduced | ↓ |
| Exudate Macrophage Infiltration | Low | Increased | ↑ |
| Macrophage Efferocytosis of Apoptotic Neutrophils/RBCs | Basal | Increased | ↑ |
Experimental Protocols
Protocol 1: Murine Dorsal Air Pouch Model for RvE4 Efficacy Testing
Objective: To evaluate the pro-resolving effects of RvE4 on leukocyte infiltration and cytokine production in a localized inflammatory setting.
Materials:
-
6-8 week old male FVB or C57BL/6 mice
-
Sterile-filtered air
-
This compound (e.g., from a commercial supplier, stored in ethanol at -80°C)
-
Sterile phosphate-buffered saline (PBS)
-
Inflammatory stimulus (e.g., Carrageenan or TNF-α)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles (27G, 30G)
-
Calipers
-
Flow cytometer
-
ELISA kits for murine cytokines (IL-1β, IL-6, CXCL1, IL-10)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80, Annexin V)
Procedure:
-
Air Pouch Formation:
-
Anesthetize mice using isoflurane.
-
Inject 3 mL of sterile air subcutaneously into the dorsal midline to create an air pouch.
-
On day 3, re-inflate the pouch with 2 mL of sterile air to maintain the cavity.
-
Allow the pouch to develop a synovial-like lining for 6 days.
-
-
Induction of Inflammation and RvE4 Administration:
-
On day 6, inject 100 µL of inflammatory stimulus (e.g., 1% Carrageenan in sterile PBS or 10 ng TNF-α in sterile PBS) into the air pouch.
-
Concurrently, or at a specified time point post-inflammation induction, administer RvE4.
-
Prepare RvE4 solution by diluting the stock in sterile PBS to the desired concentration (e.g., 10 ng in 50 µL). The final ethanol concentration should be less than 0.1%.
-
Inject 50 µL of the RvE4 solution (or vehicle control: PBS with 0.1% ethanol) directly into the air pouch.
-
-
Exudate Collection:
-
At a predetermined time point (e.g., 4, 12, or 24 hours post-injection), euthanize the mice.
-
Carefully dissect the skin over the air pouch.
-
Wash the pouch with 2 mL of sterile PBS.
-
Collect the lavage fluid (exudate) and store it on ice.
-
-
Analysis:
-
Cell Counts: Determine the total number of cells in the exudate using a hemocytometer or an automated cell counter.
-
Flow Cytometry:
-
Stain cells with fluorescently labeled antibodies against leukocyte markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
To assess efferocytosis, stain for apoptotic cells (Annexin V) within the macrophage population (F4/80+).
-
Analyze the samples using a flow cytometer.
-
-
Cytokine Analysis:
-
Centrifuge the exudate to pellet the cells.
-
Collect the supernatant and measure cytokine and chemokine concentrations using specific ELISA kits.
-
-
Protocol 2: Zymosan-Induced Peritonitis Model for RvE4 Efficacy Testing
Objective: To assess the ability of RvE4 to modulate neutrophil and macrophage dynamics in an acute inflammatory response.
Materials:
-
6-8 week old male FVB or C57BL/6 mice
-
Zymosan A from Saccharomyces cerevisiae
-
This compound
-
Sterile PBS
-
Anesthesia
-
Syringes and needles
-
Flow cytometer
-
ELISA kits for murine cytokines
Procedure:
-
Preparation of Zymosan and RvE4:
-
Prepare a sterile suspension of Zymosan A in PBS (e.g., 1 mg/mL).
-
Prepare the desired dose of RvE4 in sterile PBS (e.g., 100 ng per 100 µL). Ensure the final vehicle concentration is non-inflammatory.
-
-
Induction of Peritonitis and RvE4 Administration:
-
Administer RvE4 (e.g., 100 ng/mouse) or vehicle control via intravenous (i.v.) or intraperitoneal (i.p.) injection. The timing of administration can be prophylactic (before zymosan) or therapeutic (at the peak of inflammation, typically 4-12 hours post-zymosan).
-
Induce peritonitis by i.p. injection of Zymosan A (e.g., 0.1-1 mg/mouse).
-
-
Peritoneal Lavage:
-
At selected time points (e.g., 4, 12, 24, 48 hours), euthanize the mice.
-
Expose the peritoneal cavity and lavage with 5 mL of ice-cold PBS containing 2 mM EDTA.
-
Gently massage the abdomen to dislodge cells.
-
Collect the peritoneal lavage fluid.
-
-
Analysis:
-
Cellular Analysis: Perform total and differential leukocyte counts using a hemocytometer and flow cytometry (staining for Ly6G and F4/80).
-
Cytokine and Lipid Mediator Profiling: Analyze the lavage supernatant for levels of pro-inflammatory and pro-resolving mediators using ELISA and LC-MS/MS-based lipidomics, respectively.
-
Visualizations
Experimental Workflow: Dorsal Air Pouch Model
Caption: Workflow for the murine dorsal air pouch model.
This compound: Key Pro-Resolving Actions
Caption: Summary of the key in vivo effects of this compound.
This compound Signaling Pathway (Conceptual)
While the precise G-protein coupled receptor (GPCR) for RvE4 has yet to be definitively identified in vivo, it is hypothesized to follow the general mechanism of other E-series resolvins.
Caption: Conceptual signaling pathway of this compound.
References
- 1. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]
- 3. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Zymosan-Induced Peritonitis Model: Investigating the Pro-Resolving Actions of Resolvin E4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the zymosan-induced peritonitis model to investigate the therapeutic potential of Resolvin E4 (RvE4), a specialized pro-resolving mediator (SPM).
Introduction
Acute inflammation is a fundamental protective response to tissue injury or infection. However, its failure to resolve in a timely manner can lead to chronic inflammatory diseases. The zymosan-induced peritonitis model is a well-established and reproducible in vivo assay for studying the mechanisms of acute inflammation and its resolution. Zymosan, a component of the yeast cell wall, elicits a robust inflammatory response characterized by the rapid influx of neutrophils into the peritoneal cavity, followed by the release of pro-inflammatory cytokines and subsequent recruitment of macrophages to clear apoptotic neutrophils and restore tissue homeostasis.
This compound (RvE4) is an endogenously produced lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1] Like other members of the resolvin family, RvE4 is known to play a crucial role in the active resolution of inflammation.[1] Its primary recognized function is the potent stimulation of macrophage efferocytosis, the process of clearing apoptotic cells, which is a critical step in resolving inflammation and preventing further tissue damage.[1][2] These application notes will detail the use of the zymosan-induced peritonitis model to quantify the pro-resolving effects of RvE4.
Key Concepts and Mechanisms
The zymosan-induced peritonitis model allows for the investigation of several key inflammatory and pro-resolving processes:
-
Leukocyte Infiltration: Zymosan injection triggers a rapid and quantifiable influx of neutrophils into the peritoneal cavity, peaking within hours. The subsequent decline in neutrophil numbers and the appearance of macrophages mark the transition to the resolution phase.
-
Cytokine and Chemokine Production: The inflammatory response is accompanied by the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which can be measured in the peritoneal lavage fluid.
-
Macrophage Efferocytosis: The resolution of inflammation is critically dependent on the clearance of apoptotic neutrophils by macrophages. This process, known as efferocytosis, can be assessed both in vivo and ex vivo.
This compound is hypothesized to promote the resolution of zymosan-induced peritonitis by:
-
Limiting Neutrophil Infiltration: While direct evidence for RvE4 is still emerging, other E-series resolvins have been shown to reduce the number of neutrophils accumulating at the site of inflammation.[3]
-
Reducing Pro-inflammatory Cytokine Production: Resolvins are known to dampen the production of pro-inflammatory mediators.
-
Enhancing Macrophage Efferocytosis: RvE4 has been demonstrated to be a potent stimulator of macrophage efferocytosis of apoptotic neutrophils.
Experimental Protocols
Protocol 1: Zymosan-Induced Peritonitis in Mice
Materials:
-
Zymosan A from Saccharomyces cerevisiae (Sigma-Aldrich)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
This compound (Cayman Chemical or equivalent)
-
Vehicle for RvE4 (e.g., sterile saline containing 0.1% ethanol)
-
6-8 week old male C57BL/6 or other suitable mouse strain
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles (27G or smaller)
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
-
Microscope
-
Reagents for cell staining (e.g., Wright-Giemsa stain)
-
ELISA kits for TNF-α and IL-6 (R&D Systems or equivalent)
Procedure:
-
Preparation of Zymosan Suspension: Prepare a 1 mg/mL suspension of Zymosan A in sterile PBS. Vortex vigorously before each injection to ensure a uniform suspension.
-
Animal Dosing:
-
Administer this compound or vehicle to the mice via intravenous (i.v.) or intraperitoneal (i.p.) injection. A typical dose for resolvins is in the range of 10-100 ng per mouse.
-
Immediately following RvE4/vehicle administration, induce peritonitis by i.p. injection of 0.5 mL of the 1 mg/mL zymosan suspension (0.5 mg/mouse).
-
-
Peritoneal Lavage:
-
At desired time points (e.g., 4, 12, 24, 48 hours post-zymosan injection), euthanize the mice via an approved method.
-
Expose the peritoneal cavity and inject 5 mL of cold, sterile PBS.
-
Gently massage the abdomen for 30 seconds to dislodge the cells.
-
Carefully aspirate the peritoneal lavage fluid and place it in a microcentrifuge tube on ice.
-
-
Cellular Analysis:
-
Centrifuge the lavage fluid at 400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of leukocytes using a hemocytometer or automated cell counter.
-
Prepare cytospin slides and stain with Wright-Giemsa to perform differential cell counts (neutrophils, macrophages, lymphocytes).
-
-
Cytokine Analysis:
-
Use the supernatant from the centrifugation step (step 4) for cytokine analysis.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Protocol 2: In Vitro Macrophage Efferocytosis Assay
Materials:
-
Primary peritoneal macrophages or a macrophage cell line (e.g., J774A.1)
-
This compound
-
Vehicle for RvE4
-
Apoptotic cells (e.g., Jurkat T cells induced to undergo apoptosis by UV irradiation or staurosporine treatment)
-
Fluorescent dye for labeling apoptotic cells (e.g., pHrodo Red, SE)
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal bovine serum (FBS)
-
96-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Macrophage Preparation:
-
Harvest peritoneal macrophages from mice as described in Protocol 1 or culture a macrophage cell line.
-
Seed the macrophages in a 96-well plate at a suitable density and allow them to adhere.
-
-
Preparation of Apoptotic Cells:
-
Induce apoptosis in Jurkat T cells.
-
Label the apoptotic cells with a fluorescent dye according to the manufacturer's protocol.
-
-
Efferocytosis Assay:
-
Treat the adherent macrophages with various concentrations of this compound or vehicle for 15-30 minutes.
-
Add the fluorescently labeled apoptotic cells to the macrophage-containing wells at a ratio of approximately 5:1 (apoptotic cells:macrophages).
-
Incubate for 1-2 hours at 37°C.
-
Gently wash the wells to remove non-engulfed apoptotic cells.
-
-
Quantification:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and quantify the percentage of macrophages that have engulfed apoptotic cells.
-
Flow Cytometry: Detach the macrophages and analyze them by flow cytometry to quantify the percentage of fluorescently positive macrophages.
-
Data Presentation
The following tables present hypothetical quantitative data based on the expected pro-resolving effects of this compound in the zymosan-induced peritonitis model. This data is extrapolated from studies on other E-series resolvins, such as RvE1, and serves as a template for presenting experimental results.
Table 1: Effect of this compound on Peritoneal Leukocyte Infiltration in Zymosan-Induced Peritonitis
| Treatment Group | Time (hours) | Total Leukocytes (x 10^6/mL) | Neutrophils (x 10^6/mL) | Macrophages (x 10^6/mL) |
| Vehicle + Zymosan | 4 | 15.2 ± 1.8 | 12.1 ± 1.5 | 2.5 ± 0.4 |
| RvE4 (10 ng) + Zymosan | 4 | 10.5 ± 1.2 | 8.2 ± 1.0 | 2.1 ± 0.3 |
| Vehicle + Zymosan | 24 | 8.9 ± 1.1 | 4.5 ± 0.7 | 4.1 ± 0.6 |
| RvE4 (10 ng) + Zymosan | 24 | 5.1 ± 0.6 | 2.1 ± 0.3 | 2.8 ± 0.4* |
*p < 0.05, **p < 0.01 compared to Vehicle + Zymosan at the same time point. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Levels in Peritoneal Lavage Fluid
| Treatment Group | Time (hours) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle + Zymosan | 4 | 850 ± 95 | 1250 ± 150 |
| RvE4 (10 ng) + Zymosan | 4 | 520 ± 60 | 780 ± 90 |
**p < 0.01 compared to Vehicle + Zymosan. Data are presented as mean ± SEM.
Table 3: Effect of this compound on In Vitro Macrophage Efferocytosis
| Treatment | Concentration (nM) | Efferocytosis Index (%) |
| Vehicle | - | 15 ± 2 |
| This compound | 0.1 | 25 ± 3* |
| This compound | 1 | 38 ± 4 |
| This compound | 10 | 45 ± 5 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo and in vitro studies.
This compound Signaling Pathway in Macrophages
Caption: Proposed signaling pathway for this compound in macrophages.
Conclusion
The zymosan-induced peritonitis model provides a robust and clinically relevant platform to evaluate the pro-resolving properties of this compound. By quantifying its effects on leukocyte infiltration, cytokine production, and macrophage efferocytosis, researchers can gain valuable insights into the therapeutic potential of RvE4 for a wide range of inflammatory disorders. The detailed protocols and conceptual framework provided in these application notes are intended to facilitate the successful implementation of these studies.
References
- 1. Agonist anti-ChemR23 mAb reduces tissue neutrophil accumulation and triggers chronic inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mouse Dorsal Air Pouch Model in Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
The mouse dorsal air pouch model is a versatile and widely utilized in vivo tool for investigating acute and chronic inflammation.[1][2] First described by Selye in 1953, this model involves the creation of a subcutaneous cavity by injecting sterile air into the dorsal region of a mouse.[1] This procedure leads to the formation of a lining composed of macrophage-like and fibroblast-like cells, which resembles a synovial cavity.[1][2] The subsequent injection of an inflammatory irritant, such as carrageenan, into the pouch triggers a localized inflammatory response, characterized by fluid accumulation (exudate), infiltration of leukocytes, and the production of various inflammatory mediators. This model is particularly advantageous for screening potential anti-inflammatory compounds because it allows for the easy collection of exudate and the quantification of multiple inflammatory parameters from a single animal.
Key Applications:
-
Screening of Anti-inflammatory Drugs: The model is extensively used to evaluate the efficacy of novel anti-inflammatory and immunomodulatory drugs.
-
Study of Leukocyte Migration: It provides a robust system to study the dynamics of leukocyte infiltration and the mechanisms governing cell migration.
-
Analysis of Inflammatory Mediators: The exudate collected from the air pouch is a rich source for quantifying a wide range of inflammatory mediators, including cytokines, chemokines, and prostaglandins.
-
Investigation of Inflammatory Pathways: The model is suitable for dissecting the signaling pathways involved in the initiation and resolution of inflammation.
-
Biomaterial Compatibility Testing: It can be adapted to assess the inflammatory potential of implanted biomaterials.
Experimental Protocols
Establishment of the Dorsal Air Pouch
This protocol details the procedure for creating the subcutaneous air pouch in mice.
Materials:
-
Mice (e.g., C57BL/6 or ICR, 6-8 weeks old)
-
Sterile syringes (5 mL or 10 mL) and needles (23G or 27G)
-
Sterile 0.2 µm syringe filter
-
Animal hair clippers
-
70% ethanol for disinfection
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthetize the mouse using an appropriate method.
-
Shave the dorsal area between the shoulder blades.
-
Disinfect the shaven skin with 70% ethanol.
-
Draw 3-5 mL of sterile air into a syringe attached to a 0.2 µm filter and a needle.
-
Gently lift the skin and insert the needle into the subcutaneous space.
-
Inject the sterile air to create a distinct pouch.
-
To maintain the pouch, a second injection of 2-3 mL of sterile air is typically performed on day 3. The pouch is then allowed to develop for a total of 6 days before the induction of inflammation.
Induction of Inflammation with Carrageenan
This protocol describes the induction of an acute inflammatory response within the established air pouch.
Materials:
-
Mice with 6-day old air pouches
-
Carrageenan solution (1% or 2% w/v in sterile saline)
-
Sterile syringes (1 mL) and needles (25G or 27G)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthetize the mouse with the 6-day old air pouch.
-
Prepare a 1% or 2% carrageenan solution in sterile saline. For example, to prepare a 1% solution, dissolve 10 mg of carrageenan in 1 mL of saline.
-
Inject 1 mL of the carrageenan solution directly into the air pouch.
-
The inflammatory response is typically evaluated at various time points, commonly between 4 to 24 hours post-injection.
Collection of Air Pouch Exudate
This protocol outlines the method for harvesting the inflammatory exudate for subsequent analysis.
Materials:
-
Mice with induced inflammation
-
Phosphate-buffered saline (PBS), sterile and ice-cold
-
Sterile syringes (5 mL or 10 mL) and needles (18G or 20G)
-
15 mL conical tubes, sterile
-
Centrifuge
Procedure:
-
Euthanize the mouse at the desired time point after carrageenan injection.
-
Carefully expose the air pouch through a small skin incision.
-
Inject 2-5 mL of ice-cold sterile PBS into the pouch to lavage the cavity.
-
Gently massage the pouch to ensure proper mixing of the exudate with the PBS.
-
Aspirate the fluid from the pouch using a syringe and transfer it to a 15 mL conical tube.
-
Record the total volume of the collected exudate.
-
Centrifuge the collected fluid at 1000 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant (cell-free exudate) and store it at -80°C for mediator analysis.
-
The cell pellet can be resuspended in PBS for cell counting and differential analysis.
Analysis of Inflammatory Parameters
a) Exudate Volume and Leukocyte Count:
-
The total volume of the collected lavage fluid is a primary indicator of edema.
-
Resuspend the cell pellet in a known volume of PBS.
-
Total leukocyte numbers can be determined using a hemocytometer or an automated cell counter.
-
For differential cell counts, cytospin preparations of the cell suspension can be stained with a differential staining kit (e.g., Hemacolor) and analyzed under a microscope.
b) Cytokine and Chemokine Analysis:
The levels of pro-inflammatory and anti-inflammatory cytokines and chemokines in the cell-free exudate can be quantified using commercially available ELISA kits or multiplex bead-based assays. Common mediators analyzed include TNF-α, IL-1β, IL-6, and CXCL1.
c) Prostaglandin E2 (PGE2) Measurement:
PGE2 levels in the exudate, a key mediator of inflammation, can be measured using specific ELISA kits.
d) Histological Analysis:
The air pouch lining tissue can be excised, fixed in formalin, embedded in paraffin, and sectioned for histological examination. Staining with Hematoxylin and Eosin (H&E) allows for the assessment of cellular infiltration and tissue morphology.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from the mouse dorsal air pouch model.
Table 1: Inflammatory Exudate Analysis Following Carrageenan Injection
| Time Post-Carrageenan | Exudate Volume (mL) | Total Leukocyte Count (x 10^6 cells) |
| 0 hours (Control) | ~0.1 | 1-5 |
| 4 hours | 0.5 - 1.0 | 10 - 20 |
| 24 hours | 1.0 - 2.5 | 20 - 40 |
| 48 hours | 1.5 - 3.0 | 25 - 50 |
Note: These are approximate values and can vary depending on the mouse strain and experimental conditions.
Table 2: Differential Leukocyte Count in Air Pouch Exudate
| Time Post-Carrageenan | Neutrophils (%) | Monocytes/Macrophages (%) |
| 4 hours | >90% | <10% |
| 24 hours | 80-90% | 10-20% |
| 48 hours | 60-75% | 25-40% |
Note: The initial phase is characterized by a predominant influx of neutrophils, followed by a gradual increase in mononuclear cells.
Table 3: Inflammatory Mediator Levels in Air Pouch Exudate (24 hours post-carrageenan)
| Mediator | Concentration (pg/mL or ng/mL) |
| TNF-α | 100 - 500 pg/mL |
| IL-1β | 50 - 200 pg/mL |
| IL-6 | 500 - 2000 pg/mL |
| PGE2 | 100 - 500 ng/mL |
Note: These values are illustrative and can be influenced by the specific experimental setup.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Cell-Based Assays of Resolvin E4 (RvE4) Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E4 (RvE4) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2][3] SPMs are a class of lipid mediators that actively orchestrate the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases.[2][3] RvE4, identified as 5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid, is endogenously produced by human neutrophils and macrophages, particularly under hypoxic conditions. Its primary bioactivities include stimulating the clearance of apoptotic cells and cellular debris by macrophages (efferocytosis) and limiting the infiltration of neutrophils into inflamed tissues, thereby playing a pivotal role in switching off the inflammatory response and promoting a return to tissue homeostasis. These potent pro-resolving actions make RvE4 a compelling target for therapeutic development in a range of inflammatory disorders.
This document provides detailed protocols for key cell-based assays to characterize the bioactivity of RvE4, along with data presentation guidelines and visualizations of the underlying biological pathways.
Key Bioactivities of this compound
This compound exhibits several key bioactivities that contribute to the resolution of inflammation:
-
Stimulation of Macrophage Efferocytosis: RvE4 is a potent agonist of efferocytosis, enhancing the capacity of macrophages, particularly M2 macrophages, to engulf and clear apoptotic neutrophils and senescent red blood cells. This process is fundamental to removing inflammatory stimuli and preventing the release of pro-inflammatory contents from dying cells.
-
Inhibition of Neutrophil Infiltration: By limiting the migration of neutrophils to sites of inflammation, RvE4 helps to curtail the acute inflammatory response and prevent excessive tissue damage caused by neutrophil-derived inflammatory mediators.
-
Modulation of Cytokine Production: Like other resolvins, RvE4 is expected to modulate the production of cytokines, favoring a pro-resolving microenvironment by downregulating pro-inflammatory cytokines and potentially upregulating anti-inflammatory mediators.
-
Tissue Regeneration: SPMs, including resolvins, have been shown to promote tissue regeneration, a critical step in restoring tissue function following injury or inflammation.
Data Presentation
Quantitative Bioactivity of this compound
The following table summarizes the key quantitative data on the bioactivity of this compound from published studies.
| Bioassay | Cell Type | Target Cell/Stimulus | Effective Concentration (EC50) | Key Findings | Reference |
| Efferocytosis | Human M2 Macrophages | Apoptotic Human Neutrophils | ~0.23 nM | RvE4 significantly increases the engulfment of apoptotic neutrophils in a concentration-dependent manner. | |
| Efferocytosis | Human M2 Macrophages | Senescent Red Blood Cells (sRBCs) | ~0.29 nM | RvE4 potently stimulates the clearance of senescent red blood cells. | |
| Neutrophil Infiltration | Mouse Peritonitis Model | Zymosan A-induced inflammation | 100 ng/animal | Intraperitoneal administration of RvE4 reduces neutrophil infiltration into the inflammatory exudate. | |
| Macrophage Efferocytosis in vivo | Mouse Peritonitis Model | Zymosan A-induced inflammation | 100 ng/animal | RvE4 increases the efferocytosis of apoptotic neutrophils and red blood cells by exudate macrophages. |
Experimental Protocols
Protocol 1: Macrophage Efferocytosis Assay
This protocol details a flow cytometry-based assay to quantify the effect of RvE4 on the efferocytosis of apoptotic neutrophils by macrophages.
Materials:
-
This compound (synthetic)
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1)
-
Human neutrophils
-
Recombinant human Macrophage Colony-Stimulating Factor (M-CSF)
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
Phosphate Buffered Saline (PBS)
-
CFSE (Carboxyfluorescein succinimidyl ester) or other suitable fluorescent dye for labeling apoptotic cells
-
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit
-
FACS buffer (PBS with 1% FBS and 0.1% sodium azide)
-
Flow cytometer
Methods:
-
Macrophage Differentiation (for primary cells): a. Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation. b. Plate the PBMCs in RPMI-1640 supplemented with 10% FBS and allow monocytes to adhere for 2-4 hours. c. Wash away non-adherent cells and culture the adherent monocytes in RPMI-1640 with 10% FBS and 50 ng/mL M-CSF for 7 days to differentiate into macrophages. Polarize towards an M2 phenotype by treating with IL-4 (20 ng/mL) for the final 48 hours.
-
Induction of Neutrophil Apoptosis: a. Isolate neutrophils from healthy human donor blood using a suitable density gradient centrifugation method. b. Resuspend neutrophils in RPMI-1640 with 10% FBS and incubate at 37°C in a humidified 5% CO2 incubator for 18-24 hours to induce spontaneous apoptosis. c. Confirm apoptosis using Annexin V/PI staining and flow cytometry. A population of >70% apoptotic (Annexin V-positive, PI-negative) cells is recommended.
-
Labeling of Apoptotic Neutrophils: a. Wash the apoptotic neutrophils twice with sterile PBS. b. Resuspend the cells in PBS at a concentration of 1 x 10^7 cells/mL. c. Add CFSE to a final concentration of 1 µM and incubate for 15 minutes at 37°C, protected from light. d. Quench the labeling reaction by adding an equal volume of cold FBS. e. Wash the labeled apoptotic neutrophils three times with sterile PBS.
-
Efferocytosis Assay: a. Plate the differentiated M2 macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere. b. Prepare serial dilutions of RvE4 (e.g., 0.01 nM to 100 nM) in RPMI-1640. Add a vehicle control (e.g., 0.1% ethanol). c. Pre-treat the macrophages with the different concentrations of RvE4 or vehicle for 15 minutes at 37°C. d. Add the CFSE-labeled apoptotic neutrophils to the macrophage-containing wells at a ratio of 5:1 (neutrophils:macrophages). e. Co-incubate for 60-90 minutes at 37°C in a humidified 5% CO2 incubator. f. Gently wash the wells three times with cold PBS to remove non-engulfed neutrophils. g. Detach the macrophages using a cell scraper or a gentle enzyme-free dissociation solution. h. Transfer the cell suspension to FACS tubes.
-
Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on the macrophage population based on forward and side scatter properties. c. Quantify the percentage of CFSE-positive macrophages, which represents the efferocytosis index. d. The mean fluorescence intensity (MFI) of the CFSE-positive population can also be measured to assess the extent of engulfment.
Protocol 2: Neutrophil Chemotaxis Assay
This protocol describes a Boyden chamber assay to evaluate the inhibitory effect of RvE4 on neutrophil chemotaxis towards a chemoattractant.
Materials:
-
This compound (synthetic)
-
Human neutrophils
-
Chemoattractant (e.g., Leukotriene B4 (LTB4) or Interleukin-8 (IL-8))
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)
-
HBSS (Hank's Balanced Salt Solution) with Ca2+ and Mg2+
-
Calcein-AM or other suitable fluorescent dye for cell labeling
-
Fluorescence plate reader
Methods:
-
Neutrophil Isolation: a. Isolate neutrophils from healthy human donor blood as described in Protocol 1. b. Resuspend the isolated neutrophils in HBSS at a concentration of 2 x 10^6 cells/mL.
-
Neutrophil Labeling: a. Add Calcein-AM to the neutrophil suspension to a final concentration of 5 µM. b. Incubate for 30 minutes at 37°C, protected from light. c. Wash the labeled neutrophils twice with HBSS to remove excess dye. d. Resuspend the labeled neutrophils in HBSS at a final concentration of 2 x 10^6 cells/mL.
-
Chemotaxis Assay Setup: a. Prepare the chemoattractant solution (e.g., 10 nM LTB4) in HBSS. b. Add 30 µL of the chemoattractant solution to the lower wells of the Boyden chamber. For a negative control, add HBSS alone. c. Carefully place the polycarbonate membrane over the lower wells. d. Prepare different concentrations of RvE4 (e.g., 0.1 nM to 100 nM) in HBSS. Create a vehicle control. e. In separate tubes, pre-incubate the Calcein-AM labeled neutrophils with the various concentrations of RvE4 or vehicle for 15 minutes at room temperature. f. Add 50 µL of the pre-incubated neutrophil suspension to the upper wells of the Boyden chamber.
-
Incubation and Analysis: a. Incubate the assembled Boyden chamber for 60-90 minutes at 37°C in a humidified 5% CO2 incubator. b. After incubation, carefully remove the upper chamber and wipe the top side of the membrane to remove non-migrated cells. c. Quantify the migrated cells in the lower chamber by reading the fluorescence of the plate using a fluorescence plate reader (Excitation/Emission ~485/520 nm for Calcein-AM). d. Calculate the percentage inhibition of chemotaxis for each RvE4 concentration relative to the vehicle control.
Visualizations
Biosynthesis of this compound
Caption: Proposed biosynthetic pathway of this compound from EPA.
Experimental Workflow for Macrophage Efferocytosis Assay
Caption: Workflow for the macrophage efferocytosis assay.
Proposed Signaling Pathway for this compound Bioactivity
Caption: Proposed signaling pathway for this compound bioactivity.
References
- 1. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Stability of Resolvin E4 Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resolvin E4 (RvE4), a member of the E-series resolvins, is an endogenous specialized pro-resolving mediator (SPM) derived from eicosapentaenoic acid (EPA).[1][2] SPMs are a class of lipid mediators that actively orchestrate the resolution of inflammation, a critical process for maintaining tissue homeostasis and preventing chronic inflammatory diseases.[1] RvE4 has demonstrated potent bioactivity, particularly in stimulating the clearance of apoptotic cells and senescent red blood cells by macrophages, a process known as efferocytosis.[1][3]
Like many SPMs, RvE4 is a chemically labile molecule, which presents challenges for its synthesis, storage, and therapeutic application. The preparation of the methyl ester of RvE4 is a crucial step in its total chemical synthesis. This process not only facilitates the purification and handling of the molecule but is also a common strategy to protect the carboxylic acid group during synthetic transformations. While the methyl ester is often a precursor to the biologically active free acid, its formation is integral to obtaining pure and stable RvE4 for research and potential therapeutic development.
These application notes provide a detailed overview of the preparation of this compound methyl ester, its role in ensuring the stability of the final compound, and protocols for its synthesis and subsequent hydrolysis to the active form.
Rationale for Methyl Ester Preparation for Stability
The instability of SPMs like this compound stems from their polyunsaturated structure, which is susceptible to oxidation. The carboxylic acid moiety can also participate in degradation pathways. While direct quantitative studies comparing the stability of RvE4 and its methyl ester are not extensively available in the public domain, the esterification of the carboxylic acid to form a methyl ester is a widely adopted strategy in organic synthesis and medicinal chemistry for several reasons:
-
Protection of the Carboxylic Acid Group: The carboxylic acid can be reactive under various conditions used during multi-step synthesis. Converting it to a methyl ester protects this functional group from unwanted side reactions.
-
Improved Handling and Purification: Methyl esters are generally less polar and more volatile than their corresponding carboxylic acids, which can facilitate purification by chromatographic methods such as silica gel chromatography and high-performance liquid chromatography (HPLC).
-
Potential for Prodrug Strategy: In drug development, methyl esters of active carboxylic acids can act as prodrugs. The more lipophilic ester may improve pharmacokinetic properties, such as absorption and distribution. Once inside the body, cellular esterases can cleave the methyl group to release the active free acid.
-
Enhanced Shelf-life: By masking the reactive carboxylic acid, the methyl ester form can contribute to a longer shelf-life and greater stability during storage. Commercial preparations of this compound are recommended to be stored at -80°C and are stable for at least one year under these conditions.
Data Presentation: Storage and Stability
While specific comparative stability data for RvE4 versus its methyl ester is limited, the following table summarizes the recommended storage conditions for this compound. It is generally recommended that the methyl ester be stored under similar inert conditions to minimize degradation.
| Compound | Form | Recommended Storage Temperature | Stated Stability | Source |
| This compound | Free Acid | -80°C | ≥ 1 year | |
| This compound Methyl Ester | Methyl Ester | -80°C (in an organic solvent) | Not specified, but expected to be stable under inert conditions. | General practice |
Experimental Protocols
The following protocols are based on published total synthesis methodologies for this compound methyl ester.
Protocol 1: Total Synthesis of this compound Methyl Ester
The total synthesis of this compound methyl ester is a multi-step process involving the coupling of key building blocks. A key final step in many synthetic routes involves the deprotection of silyl ethers from a precursor molecule to yield the final diol structure of the methyl ester.
Materials:
-
Protected RvE4 precursor (e.g., bis-TBS-protected dienyne precursor)
-
Methanol (anhydrous)
-
Acetic chloride
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
-
Solvents for flash chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Dissolve the protected RvE4 precursor in anhydrous methanol under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of acetic chloride dropwise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 40% Ethyl acetate in hexane) to afford pure this compound methyl ester.
-
Confirm the structure and purity using NMR, MS, and HPLC analysis.
Protocol 2: Hydrolysis of this compound Methyl Ester to this compound
This protocol describes the saponification of the methyl ester to yield the biologically active free acid, this compound.
Materials:
-
This compound methyl ester
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium dihydrogen phosphate (NaH₂PO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
HPLC system for purification
Procedure:
-
Dissolve this compound methyl ester in a mixture of THF/MeOH/H₂O (e.g., 2:2:1 ratio).
-
Cool the solution to 0°C.
-
Add solid LiOH·H₂O to the solution and stir at 0°C.
-
Monitor the reaction by TLC or LC-MS until the methyl ester is fully consumed (typically a few hours).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Acidify the mixture by adding saturated aqueous NaH₂PO₄.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under a gentle stream of nitrogen.
-
Purify the crude this compound by reverse-phase HPLC.
Visualization of Pathways and Workflows
Biosynthesis of this compound
The following diagram illustrates the enzymatic pathway for the biosynthesis of this compound from its precursor, eicosapentaenoic acid (EPA), in human leukocytes under hypoxic conditions.
Caption: Biosynthesis of this compound from EPA.
Experimental Workflow: From Synthesis to Bioactive Form
This diagram outlines the general workflow from the chemical synthesis of the stable methyl ester intermediate to the final bioactive this compound free acid.
Caption: Workflow from RvE4 Methyl Ester to Bioactive RvE4.
This compound Signaling in Macrophages
The following diagram depicts the known signaling action of this compound in macrophages. While the specific cell surface receptor for RvE4 has not yet been definitively identified, its downstream effect of promoting efferocytosis is well-established.
Caption: Known signaling action of this compound in macrophages.
References
- 1. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating Resolvin E4: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols for the isolation, purification, and quantification of Resolvin E4 (RvE4), a potent specialized pro-resolving mediator (SPM) derived from eicosapentaenoic acid (EPA). The following methodologies are intended for researchers, scientists, and drug development professionals engaged in inflammation research and the development of novel therapeutics.
This compound (5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid) is a key mediator in the resolution of inflammation, playing a crucial role in promoting the clearance of apoptotic cells and cellular debris by macrophages, a process known as efferocytosis.[1][2][3] Accurate and reliable methods for the isolation and quantification of RvE4 from biological matrices are essential for understanding its physiological roles and therapeutic potential.
Application Note 1: Solid-Phase Extraction (SPE) Protocol for this compound from Human Plasma
This protocol outlines a robust method for the extraction of this compound and other related lipid mediators from human plasma using C18 solid-phase extraction.
Materials:
-
Human plasma collected in EDTA-containing tubes
-
Deuterated internal standard (e.g., RvD3-d5)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid
-
C18 SPE cartridges
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Thaw frozen plasma samples on ice. To 1 mL of plasma, add 4 mL of ice-cold methanol containing a deuterated internal standard to precipitate proteins.[4]
-
Incubation: Vortex the mixture and incubate at -20°C for 45 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 1,200 x g for 15 minutes at 4°C.
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elute the lipid mediators with 1 mL of methanol.
-
-
Solvent Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
Application Note 2: Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section details the parameters for the sensitive and specific quantification of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
LC System: Ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: QTRAP 6500+ system or equivalent.[5]
-
Column: Phenomenex Kinetex 2.6 µm Polar C18 column (100 x 3.0 mm) or equivalent.
LC Parameters:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A gradient elution from 50% B to 98% B over 20 minutes.
-
Flow Rate: 500 µL/min.
-
Column Temperature: 50°C.
MS/MS Parameters:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM):
-
This compound: m/z 333 → 115.
-
Internal Standard (e.g., RvD3-d5): Monitor the appropriate transition for the chosen standard.
-
-
Collision Energy: Optimized for the specific instrument and analyte, typically around -22 V for RvE4.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the biological activity and analysis of this compound.
| Parameter | Value | Biological Context/Method | Reference |
| EC50 for Efferocytosis (apoptotic neutrophils) | ~0.23 nM | Human M2 Macrophages | |
| EC50 for Efferocytosis (senescent red blood cells) | ~0.29 nM | Human M2 Macrophages | |
| Limit of Quantification (LOQ) for SPMs | 0.02–0.2 nM | LC-MS/MS in plasma | |
| Internal Standard Recovery from Serum | 78 ± 4% to 87 ± 3% | SPE from 500 µL human serum |
Experimental Workflows and Signaling Pathways
Experimental Workflow for RvE4 Isolation and Analysis
Caption: Workflow for isolating this compound from plasma.
Biosynthesis and Signaling Pathway of this compound
Caption: Biosynthesis and pro-resolving action of this compound.
References
- 1. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]
- 4. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
Application Notes and Protocols for Synthetic Resolvin E4 in Experimental Setups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E4 (RvE4) is an endogenous specialized pro-resolving mediator (SPM) biosynthesized from eicosapentaenoic acid (EPA).[1][2] As a member of the E-series resolvins, RvE4 plays a critical role in the resolution of inflammation.[3][4] Its primary functions include stimulating the clearance of apoptotic cells and cellular debris by macrophages (efferocytosis), reducing neutrophil infiltration into inflamed tissues, and promoting the return to tissue homeostasis.[1] Synthetic RvE4 provides a valuable tool for researchers to investigate the mechanisms of inflammation resolution and to explore its therapeutic potential in various inflammatory diseases.
These application notes provide detailed protocols for utilizing synthetic RvE4 in common in vitro and in vivo experimental models of inflammation.
Data Presentation
Table 1: In Vitro Efficacy of Synthetic this compound
| Parameter | Cell Type | Assay | RvE4 Concentration | Result | Reference |
| EC50 | Human M2 Macrophages | Efferocytosis of Apoptotic Neutrophils | ~0.23 nM | Potent stimulation of efferocytosis | |
| EC50 | Human M2 Macrophages | Efferocytosis of Senescent Red Blood Cells | ~0.29 nM | Potent stimulation of efferocytosis | |
| Effective Concentration | Human M2 Macrophages | Efferocytosis of Apoptotic Neutrophils | 10 nM | Significant increase in efferocytosis |
Table 2: In Vivo Efficacy of Synthetic this compound in a Mouse Model of Zymosan-Induced Peritonitis
| Parameter | Treatment | Dosage | Effect | Reference |
| Neutrophil Infiltration | Vehicle | - | High | |
| This compound | 100 ng/mouse | Reduced neutrophil infiltration | ||
| Macrophage Efferocytosis | Vehicle | - | Basal level | |
| This compound | 100 ng/mouse | Increased macrophage efferocytosis |
Experimental Protocols
In Vitro Macrophage Efferocytosis Assay
This protocol details the methodology to assess the effect of synthetic RvE4 on the ability of macrophages to engulf apoptotic cells.
Materials:
-
Synthetic this compound (in ethanol)
-
Human monocyte-derived macrophages (M2-polarized)
-
Human polymorphonuclear neutrophils (PMNs)
-
CFSE (Carboxyfluorescein succinimidyl ester) or other suitable fluorescent dye
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
6-well tissue culture plates
-
Flow cytometer
Protocol:
-
Macrophage Preparation:
-
Plate human M2 macrophages in 6-well plates at a density of 2 x 10^6 cells/well and culture overnight.
-
-
Apoptotic Neutrophil Preparation:
-
Isolate human PMNs from healthy donor blood.
-
Induce apoptosis in PMNs by UV irradiation or by incubation in serum-free medium for 18-24 hours.
-
Label the apoptotic PMNs with CFSE according to the manufacturer's instructions.
-
-
Efferocytosis Assay:
-
Prepare working solutions of synthetic RvE4 in cell culture medium. A vehicle control (0.01% ethanol) should be included.
-
Pre-incubate the plated M2 macrophages with various concentrations of synthetic RvE4 (e.g., 0.1 nM, 1 nM, 10 nM) or vehicle for 15 minutes at 37°C.
-
Add the CFSE-labeled apoptotic neutrophils to the macrophage culture at a ratio of 3:1 (neutrophils:macrophages).
-
Co-incubate for 60 minutes at 37°C to allow for efferocytosis.
-
-
Flow Cytometry Analysis:
-
Gently wash the wells with cold PBS to remove non-engulfed neutrophils.
-
Detach the macrophages using a cell scraper or a non-enzymatic cell dissociation solution.
-
Analyze the cells by flow cytometry, gating on the macrophage population.
-
Quantify efferocytosis by measuring the percentage of CFSE-positive macrophages and the mean fluorescence intensity.
-
In Vivo Zymosan-Induced Peritonitis in Mice
This protocol describes a model of acute inflammation in mice and the assessment of RvE4's pro-resolving effects.
Materials:
-
Synthetic this compound (in saline)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile saline
-
8-10 week old C57BL/6 mice
-
Peritoneal lavage buffer (e.g., cold PBS with 2 mM EDTA)
-
Flow cytometer or microscope for cell counting
Protocol:
-
Induction of Peritonitis:
-
Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL.
-
Administer 1 mg of Zymosan A intraperitoneally (i.p.) to each mouse.
-
-
Treatment with this compound:
-
At a specific time point after zymosan administration (e.g., 24 hours), inject synthetic RvE4 (e.g., 100 ng in 100 µL saline) or vehicle (saline) i.p.
-
-
Peritoneal Lavage and Cell Analysis:
-
At a predetermined time point post-treatment (e.g., 4, 12, or 24 hours), euthanize the mice.
-
Perform a peritoneal lavage by injecting 5 mL of cold lavage buffer into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter.
-
Perform differential cell counts (neutrophils, macrophages) using flow cytometry (staining for markers like Ly6G for neutrophils and F4/80 for macrophages) or by cytospin and staining (e.g., Wright-Giemsa).
-
-
Assessment of Efferocytosis (Optional):
-
To assess in vivo efferocytosis, peritoneal cells can be stained for macrophage markers and a marker for apoptotic cells (e.g., TUNEL stain). The percentage of macrophages containing apoptotic bodies can then be quantified by flow cytometry or fluorescence microscopy.
-
Mandatory Visualization
Caption: In Vitro Macrophage Efferocytosis Assay Workflow.
Caption: In Vivo Zymosan-Induced Peritonitis Workflow.
Caption: Proposed Signaling Pathway of this compound.
Note on RvE4 Signaling: The specific G-protein coupled receptor (GPCR) for this compound has not been definitively identified. However, based on the mechanisms of other E-series resolvins, it is proposed that RvE4 signals through a GPCR, leading to the modulation of intracellular signaling cascades such as the MAPK and NF-κB pathways. This ultimately results in its pro-resolving effects, including the enhancement of macrophage efferocytosis and the reduction of neutrophil infiltration. Further research is required to fully elucidate the specific molecular targets and signaling events downstream of RvE4 activation.
References
- 1. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]
Troubleshooting & Optimization
Resolvin E4 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Resolvin E4 (RvE4). Below you will find troubleshooting guides and frequently asked questions to ensure the stability and successful application of RvE4 in your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored at -80°C.[1] Under these conditions, it is stable for at least one year.[1] If purchased in powdered form, it can be stored at -20°C for up to two years.
2. How should I store this compound in different solvents?
The stability of this compound in solution is dependent on the solvent and storage temperature. Here are some guidelines:
-
Ethanol: RvE4 is often supplied in ethanol. For long-term storage, it is recommended to keep this stock solution at -80°C.
-
DMSO: When dissolved in DMSO, RvE4 is stable for up to two weeks at 4°C and for up to six months at -80°C.
-
Aqueous Buffers (e.g., PBS): Due to the labile nature of resolvins, it is not recommended to store RvE4 in aqueous solutions for extended periods. Prepare fresh dilutions in your experimental buffer immediately before use.
3. Is this compound sensitive to light and oxidation?
Yes, this compound, like other specialized pro-resolving mediators (SPMs), is sensitive to light, heat, and oxidation.[2] It is a chemically labile molecule.[3] To minimize degradation, it is crucial to protect RvE4 solutions from light by using amber vials or by covering the vials with aluminum foil.[3] It is also advisable to minimize exposure to air by purging the vial with an inert gas like argon or nitrogen before sealing and storing.
4. How many times can I freeze and thaw my this compound solution?
While specific data on the effects of multiple freeze-thaw cycles on RvE4 is limited, it is a general best practice for labile lipid mediators to minimize freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes upon receipt is highly recommended to preserve the integrity of the compound.
Troubleshooting Guide
Q: I am not observing the expected biological activity of this compound in my cell-based assays. What could be the issue?
A: There are several potential reasons for a perceived loss of RvE4 activity:
-
Improper Storage and Handling: As highlighted in the FAQs, RvE4 is sensitive to temperature, light, and oxidation. Ensure that you have followed the recommended storage and handling procedures. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Metabolic Inactivation: this compound can be metabolized by cells, particularly human neutrophils, into 20-hydroxy-Resolvin E4 (20-OH-RvE4). This metabolite has been shown to have reduced biological activity compared to the parent RvE4 molecule. If your experimental system involves cells capable of this metabolic conversion, the apparent loss of activity could be due to the degradation of RvE4 into a less potent form. Consider time-course experiments to assess the stability of RvE4 in your specific experimental setup.
-
Adsorption to Plastics: Lipid mediators can adsorb to the surface of plastic labware. To minimize this, use low-adhesion polypropylene tubes and pipette tips.
-
Incorrect Dilution: Ensure that your dilutions are prepared accurately and that the final concentration in your assay is within the effective range for RvE4, which is often in the low nanomolar to picomolar range.
Q: My this compound concentration seems to be lower than expected when I measure it. Why might this be?
A: Inaccurate quantification of lipid mediators can be a challenge and may depend on sample handling, storage, and the extraction methods used. If you are quantifying RvE4, ensure your analytical methods, such as LC-MS/MS, are properly validated and that you are using appropriate internal standards for accurate measurement. The extraction and sample preparation steps are critical for reliable quantification.
Stability Data Summary
| Storage Format | Solvent/Matrix | Temperature | Duration | Stability Notes |
| As Supplied | Ethanol | -80°C | ≥ 1 year | Recommended for long-term storage. |
| Powder | N/A | -20°C | 2 years | Keep tightly sealed and protected from moisture. |
| Solution | DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Solution | DMSO | 4°C | 2 weeks | Suitable for short-term storage. |
Experimental Protocols
Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the analysis of RvE4. Specific parameters may need to be optimized for your instrumentation and experimental samples.
1. Sample Preparation (Solid-Phase Extraction - SPE) a. Thaw frozen samples on ice. b. To 1 mL of sample (e.g., plasma, cell culture supernatant), add an internal standard (e.g., d5-RvD2). c. Add 4 mL of cold methanol to precipitate proteins. d. Centrifuge to pellet the precipitate. e. Dilute the supernatant with water to a final methanol concentration of <10%. f. Condition a C18 SPE cartridge with methanol followed by water. g. Load the diluted supernatant onto the SPE cartridge. h. Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove salts and polar impurities. i. Elute the lipid mediators with methanol or another suitable organic solvent. j. Evaporate the eluate to dryness under a stream of nitrogen. k. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
- Liquid Chromatography (LC):
- Column: A C18 reversed-phase column is commonly used (e.g., Agilent Eclipse Plus C18, 50 mm × 4.6 mm × 1.8 µm).
- Mobile Phase: A gradient of methanol/water/acetic acid is typically employed. For example, starting with 50/50/0.01% (v/v/v) and ramping to 98/2/0.01% (v/v/v).
- Flow Rate: A flow rate of 0.4-0.5 mL/min is common.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
- MRM Transition for RvE4: The parent ion (M-H) is m/z 333, and a common daughter ion for monitoring is m/z 115.
- Typical MS/MS Parameters:
- Collision Energy: ~ -22 V
- Declustering Potential: ~ -80 V
- Ion Spray Voltage: ~ -4000 V
- Temperature: ~ 500°C
Visualizations
Caption: Biosynthesis pathway of this compound from EPA.
Caption: Recommended experimental workflow for handling this compound.
References
Technical Support Center: Optimizing Resolvin E4 Dosage for In Vitro Studies
Welcome to the technical support center for Resolvin E4 (RvE4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of RvE4 in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges and questions that may arise during in vitro studies with this compound.
Question: What is the optimal solvent for this compound and how should I prepare it for cell culture experiments?
Answer: this compound is typically supplied as a solution in ethanol. It is highly soluble in organic solvents like ethanol and DMF (up to 50 mg/ml) but has very low solubility in aqueous solutions like PBS (approximately 0.05 mg/ml)[1]. To prepare RvE4 for cell culture, it is crucial to first create a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous culture medium.
-
Recommended Procedure:
-
If RvE4 is provided as a dried film, reconstitute it in 100% ethanol to create a stock solution.
-
Warm the solution gently (to 37°C) and sonicate if necessary to ensure it is fully dissolved.
-
For your experiment, dilute the ethanol stock solution into your cell culture medium. It is critical to ensure that the final concentration of ethanol in the culture medium is very low (ideally less than 0.1%) to avoid solvent-induced cytotoxicity.
-
Add the diluted RvE4 solution to the culture medium by gently vortexing or pipetting to ensure thorough mixing.
-
Question: How should I store this compound to maintain its stability and activity?
Answer: this compound should be stored at -80°C in its original solvent. Under these conditions, it is stable for at least one year[1]. Avoid repeated freeze-thaw cycles, which can degrade the compound. It is advisable to aliquot the stock solution into smaller, single-use vials to minimize degradation.
Question: I am not observing the expected pro-resolving effects of RvE4 in my experiments. What could be the issue?
Answer: Several factors could contribute to a lack of observable effects. Here are some troubleshooting steps:
-
Inadequate Dosage: The effective concentration of RvE4 is in the low nanomolar to picomolar range. Ensure you are using a dose within the reported effective range. For efferocytosis in human M2 macrophages, the EC50 is approximately 0.23-0.29 nM[2].
-
Improper Handling: As a lipid mediator, RvE4 is sensitive to oxidation and degradation. Ensure it has been stored correctly at -80°C and protected from light. Prepare fresh dilutions for each experiment.
-
Cell Type and State: The responsiveness to RvE4 can be cell-type specific. It is known to be potent in human M2 macrophages and neutrophils[2]. The activation state of your cells can also influence their response.
-
Solubility Issues: RvE4 may precipitate out of the aqueous culture medium if not prepared correctly. Ensure the final solvent concentration is low and that the solution is well-mixed.
-
Experimental Timing: The effects of RvE4 can be rapid. For instance, in efferocytosis assays, a 15-minute pre-incubation is often sufficient[2]. Optimize your incubation times to capture the desired biological response.
Question: What are the key functional readouts for assessing this compound activity in vitro?
Answer: The primary and most well-documented in vitro function of RvE4 is the enhancement of efferocytosis by macrophages. Other E-series resolvins have been shown to reduce the production of pro-inflammatory cytokines, so this is another important functional readout to consider. Key assays include:
-
Efferocytosis Assay: To quantify the engulfment of apoptotic cells by phagocytes.
-
Cytokine Measurement (ELISA or Multiplex Assay): To measure the production of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines.
-
Western Blotting: To assess the activation of signaling pathways (e.g., phosphorylation of Akt, ERK, or NF-κB subunits).
-
qPCR: To measure changes in the gene expression of inflammatory mediators and their receptors.
Quantitative Data Summary
The following tables summarize the effective concentrations and key experimental parameters for in vitro studies with this compound.
Table 1: Effective Concentrations of this compound in Efferocytosis Assays
| Cell Type | Target Cell for Efferocytosis | Effective Concentration Range | EC50 | Reference |
| Human M2 Macrophages | Apoptotic Human Neutrophils | 10⁻¹¹ to 10⁻⁷ M | ~0.23 nM | |
| Human M2 Macrophages | Senescent Red Blood Cells | 10⁻¹¹ to 10⁻⁷ M | ~0.29 nM |
Table 2: Recommended Experimental Parameters for In Vitro Assays with this compound
| Assay | Cell Type | RvE4 Concentration | Incubation Time | Key Readout |
| Efferocytosis | Human M2 Macrophages | 0.1 nM - 10 nM | 15 min pre-incubation with RvE4, followed by 60 min co-incubation with apoptotic cells | Percentage of phagocytic macrophages |
| Cytokine Secretion | Human Macrophages | 1 nM - 100 nM | 24 hours | Levels of TNF-α, IL-6, IL-10 in supernatant |
| Western Blot | Human Macrophages | 0.1 nM - 100 nM | 5 - 60 minutes | Phosphorylation of Akt, ERK, NF-κB p65 |
| qPCR | Human Macrophages | 1 nM - 100 nM | 4 - 24 hours | mRNA levels of inflammatory genes |
Detailed Experimental Protocols
Protocol 1: In Vitro Efferocytosis Assay Using Flow Cytometry
This protocol details the steps to quantify the engulfment of apoptotic cells by macrophages treated with this compound.
Materials:
-
Human M2 macrophages
-
Apoptotic cells (e.g., human neutrophils or Jurkat T-cells)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
CFSE (Carboxyfluorescein succinimidyl ester) for labeling apoptotic cells
-
Annexin V and Propidium Iodide (PI) for apoptosis confirmation
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Preparation of Apoptotic Cells:
-
Induce apoptosis in your target cells (e.g., by UV irradiation or staurosporine treatment).
-
Confirm apoptosis using Annexin V/PI staining and flow cytometry.
-
Label the apoptotic cells with CFSE according to the manufacturer's protocol.
-
Wash the labeled cells three times with PBS to remove excess dye.
-
Resuspend the apoptotic cells in cell culture medium.
-
-
Macrophage Treatment and Co-incubation:
-
Plate human M2 macrophages in a 6-well plate at a density of 2 x 10⁶ cells/well and allow them to adhere.
-
Prepare serial dilutions of this compound in cell culture medium. Remember to keep the final ethanol concentration below 0.1%. Include a vehicle control (medium with the same final concentration of ethanol).
-
Pre-incubate the macrophages with the diluted RvE4 or vehicle for 15 minutes at 37°C.
-
Add the CFSE-labeled apoptotic cells to the macrophage culture at a ratio of 5:1 (apoptotic cells to macrophages).
-
Co-incubate for 60 minutes at 37°C.
-
-
Sample Preparation for Flow Cytometry:
-
Gently wash the plates three times with cold PBS to remove non-engulfed apoptotic cells.
-
Detach the macrophages from the plate using a cell scraper in cold PBS.
-
Transfer the cell suspension to FACS tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the macrophage population based on forward and side scatter.
-
Quantify the percentage of CFSE-positive macrophages, which represents the percentage of macrophages that have engulfed apoptotic cells.
-
Protocol 2: Measurement of Cytokine Secretion by ELISA
This protocol describes how to measure the effect of this compound on the production of pro- and anti-inflammatory cytokines by macrophages.
Materials:
-
Human macrophages
-
This compound
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Cell culture medium
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-10)
Procedure:
-
Cell Seeding and Treatment:
-
Seed macrophages in a 24-well plate at an appropriate density and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle for 15-30 minutes.
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 100 ng/ml) for a specified time (e.g., 24 hours). Include an unstimulated control.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatants and store them at -80°C until analysis.
-
-
ELISA:
-
Perform the ELISA for your target cytokines according to the manufacturer's instructions.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Analyze the data to determine the effect of this compound on cytokine production.
-
Visualizations
This compound Biosynthesis and Efferocytosis Workflow
Caption: Biosynthesis of RvE4 and a typical workflow for an in vitro efferocytosis assay.
Postulated Signaling Pathway of this compound in Macrophages
Caption: Postulated signaling cascade of RvE4 in macrophages leading to pro-resolving effects.
References
Navigating the Synthesis of Resolvin E4: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the chemical synthesis of Resolvin E4 (RvE4), a potent specialized pro-resolving mediator, presents a significant but rewarding challenge. This guide provides troubleshooting insights and answers to frequently asked questions to navigate the complexities of its multi-step total synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of this compound is a complex undertaking characterized by several key challenges:
-
Stereochemical Control: The molecule possesses a specific stereochemistry, including multiple chiral centers and defined geometries of its five double bonds (E,Z,Z,E,Z)[1][2]. Achieving the correct stereoisomer is critical for its biological activity.
-
Chemical Instability: The polyunsaturated di- and triene systems in RvE4 and its synthetic intermediates are highly susceptible to isomerization and degradation, particularly under basic conditions, light, and air exposure[1].
-
Low Overall Yields: Due to the numerous steps involved in the synthesis, the overall yield is often low. For instance, a reported synthesis of the RvE4 methyl ester achieved a 10% yield over a 10-step longest linear sequence[1][3].
-
Purification Difficulties: The separation of the desired product from closely related stereoisomers and other byproducts can be challenging, often requiring multiple chromatographic steps.
Q2: How is the correct stereochemistry of this compound achieved during synthesis?
Control of stereochemistry is paramount and is addressed through the use of stereoselective reactions and chiral starting materials. Key strategies include:
-
Convergent Synthesis: The synthesis is often designed in a convergent manner, where stereochemically defined fragments are synthesized separately and then coupled together.
-
Stereoselective Reactions: Specific reactions are employed to set the stereochemistry at each chiral center and double bond. Examples from reported syntheses include:
-
MacMillan Organocatalytic Oxyamination: To establish a key chiral center with high stereoselectivity.
-
Midland Alpine Borane Reduction: For the stereoselective reduction of a ketone to a secondary alcohol.
-
Z-selective Wittig Reaction or Lindlar Hydrogenation: To form the Z-configured double bonds.
-
Takai or Hydrozirconation/Iodination Protocols: To generate E-selective vinyl iodides for subsequent coupling reactions.
-
Q3: What are the key building blocks and coupling strategies used in RvE4 synthesis?
The synthesis of RvE4 typically involves the coupling of two or more advanced fragments. A common retrosynthetic approach divides the molecule into a C1-C7 fragment and a C8-C20 fragment. Key coupling reactions include:
-
Sonogashira Cross-Coupling: This reaction is used to couple terminal alkynes with vinyl halides, forming a crucial carbon-carbon bond in the polyene backbone. The inherent lability of the resulting diyne system requires mild reaction conditions.
Q4: How is the final product, this compound, purified and characterized?
Purification and characterization are critical steps to ensure the identity and purity of the synthesized molecule.
-
Purification: The crude product is typically purified using flash column chromatography on silica gel. High-performance liquid chromatography (HPLC) is often necessary to achieve high purity (>97-99%).
-
Characterization: The structure and stereochemistry of the final product are confirmed by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, and COSY NMR are used to determine the connectivity and geometry of the double bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The fragmentation pattern is compared with that of biologically produced RvE4 to confirm the identity.
-
Ultraviolet (UV) Spectroscopy: The UV absorbance is characteristic of the conjugated triene system.
-
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Sonogashira coupling | - Degradation of the unstable diyne intermediate. - Incomplete reaction. | - Use mild basic conditions. - Ensure the use of freshly prepared and degassed solvents. - Optimize catalyst loading (e.g., Pd(PPh₃)₂Cl₂/CuI) and reaction time. |
| Formation of geometric isomers (E/Z) during hydrogenation | - Over-reduction or isomerization of double bonds. - Inactive or overly active catalyst. | - Use a selective hydrogenation catalyst like Lindlar's catalyst. - Add a catalyst poison (e.g., quinoline) or a co-solvent like pyridine to modulate reactivity. - Carefully monitor the reaction progress by TLC or GC-MS to avoid over-reduction. |
| Significant byproduct formation during silyl ether deprotection | - Strong deprotection reagents (e.g., TBAF) can cause side reactions with the sensitive polyene system. | - Employ milder deprotection conditions. A catalytic amount of acetyl chloride in methanol has been shown to be effective for removing TBS groups in the final step, affording the RvE4 methyl ester in good yield and high purity. |
| Difficulty in purifying the final product | - Presence of closely related stereoisomers. - Degradation of the product on silica gel. | - Use reversed-phase HPLC for final purification, which can provide higher resolution for separating isomers. - Minimize exposure of the purified compound to light and air; store under an inert atmosphere at low temperatures. |
| Inconsistent results in stereoselective reductions | - Impure reagents or solvents. - Incorrect reaction temperature. | - Use freshly distilled solvents and high-purity reagents. - Strictly control the reaction temperature, as stereoselectivity can be highly temperature-dependent. For example, the Midland Alpine borane reduction is typically performed at low temperatures. |
Experimental Protocols & Data
Key Reaction Yields in a Representative Synthesis of this compound Methyl Ester
| Reaction Step | Product | Yield (%) | Reference |
| Sonogashira cross-coupling of vinyl iodide and a diyne linchpin | Coupled enediyne intermediate | 98 | |
| Desilylation of the terminal alkyne | Terminal diyne intermediate | - | |
| Second Sonogashira cross-coupling | Fully assembled carbon skeleton (protected) | 62 | |
| Lindlar Hydrogenation | Protected RvE4 methyl ester with all Z bonds formed | - | |
| Silyl ether deprotection (catalytic AcCl in MeOH) | This compound methyl ester | 66 | |
| Saponification (LiOH·H₂O) | This compound | 86 | |
| Overall Yield (longest linear sequence) | This compound methyl ester | 10 |
Visualizing the Process
Biosynthetic Pathway of this compound
The biosynthesis of this compound in the body provides the blueprint for its chemical structure. It is produced from eicosapentaenoic acid (EPA) through a series of enzymatic oxygenations.
Caption: Biosynthesis of this compound from EPA via sequential lipoxygenase action.
General Workflow for this compound Total Synthesis
The chemical synthesis is a multi-step process that requires careful planning and execution.
References
Technical Support Center: Synthesis of Resolvin E4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Resolvin E4 (RvE4).
Frequently Asked Questions (FAQs)
Q1: What is the overall reported yield for the total synthesis of this compound methyl ester?
A1: The total synthesis of this compound methyl ester has been reported with an overall yield of 10% over a 10-step longest linear sequence.[1][2] Key to achieving this yield is the application of reaction telescoping in several of the synthetic transformations.[1][2]
Q2: What are the key strategic reactions in the stereoselective synthesis of this compound?
A2: The successful stereoselective synthesis of this compound relies on several key reactions to establish the correct stereochemistry and geometry of the molecule. These include:
-
MacMillan Organocatalytic Oxyamination: This reaction is crucial for establishing a key stereocenter with high enantioselectivity.[1]
-
Midland Alpine Borane Reduction: This method is employed for the asymmetric reduction of a ketone to furnish a desired propargylic alcohol with high enantiomeric excess.
-
Sonogashira Cross-Coupling: This reaction is used to couple key fragments of the molecule.
-
Z-selective Hydrogenation: A crucial step to form the cis-double bonds present in the this compound structure.
Q3: What is the biosynthetic pathway of this compound in the human body?
A3: this compound is biosynthesized from eicosapentaenoic acid (EPA) through a series of enzymatic reactions. The process is initiated by the enzyme 15-lipoxygenase (15-LOX) which converts EPA to 15S-hydroperoxy-eicosapentaenoic acid (15S-HpEPE). This intermediate is then reduced to 15S-hydroxy-eicosapentaenoic acid (15S-HEPE). A second lipoxygenation at the C-5 position by 5-lipoxygenase (5-LOX), followed by reduction, yields this compound. This pathway is particularly active in human macrophages and neutrophils under hypoxic conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on improving reaction yields.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Sonogashira Coupling | Incomplete reaction; catalyst deactivation; homocoupling of alkynes. | Ensure rigorous exclusion of oxygen. Use freshly distilled solvents and high-purity reagents. Consider using a copper-free Sonogashira protocol to minimize homocoupling. Optimize catalyst loading and reaction temperature. |
| Poor Z-selectivity in Lindlar Hydrogenation | Over-reduction to the alkane; catalyst poisoning issues; isomerization to the E-alkene. | Carefully monitor the reaction progress by TLC or GC-MS to stop at the alkene stage. Use a high-quality Lindlar catalyst and consider adding a catalyst poison like quinoline to improve selectivity. Ensure the reaction is run at an appropriate temperature and pressure. |
| Formation of Byproducts During Deprotection | Use of harsh deprotection reagents leading to side reactions. | In the synthesis of RvE4, removal of tert-butyldimethylsilyl (TBS) groups with tetra-n-butylammonium fluoride (TBAF) was found to cause significant byproduct formation. A milder method using a catalytic amount of acetic chloride in methanol afforded the desired product in higher yield and purity. |
| Difficulty in Purification | Presence of closely related stereoisomers or byproducts. | High-performance liquid chromatography (HPLC) is essential for the purification of the final product and key intermediates. Careful column chromatography with appropriate solvent systems is necessary after each step to remove impurities. |
| Low Enantioselectivity in Asymmetric Reactions | Impure reagents or catalyst; incorrect reaction temperature. | Use freshly purified reagents and high-quality chiral catalysts. Strictly control the reaction temperature as specified in the protocol, as small deviations can significantly impact enantioselectivity. |
Experimental Protocols & Data
Key Reaction Yields in this compound Synthesis
The following table summarizes the reported yields for key steps in a published total synthesis of this compound methyl ester.
| Reaction Step | Product | Reported Yield | Reference |
| MacMillan Organocatalytic Oxyamination Sequence | Protected ω-3 fragment | 80% | |
| Friedel–Crafts Acylation | Ketone intermediate | 72% | |
| Midland Alpine Borane Reduction | Propargylic alcohol intermediate | 89% | |
| Sonogashira Cross-Coupling (Step 1) | Coupled diyne intermediate | 98% | |
| Sonogashira Cross-Coupling (Step 2) | Full carbon skeleton | 78% | |
| TBS Deprotection with AcCl/MeOH | This compound methyl ester | 66% |
Detailed Methodologies
Midland Alpine Borane Reduction
Gram-scale asymmetric reduction of the alkynyl ketone can be achieved by the addition of the Midland (S)-Alpine borane reagent in tetrahydrofuran (THF) at 0 °C. Following the addition, the solvent is swiftly removed to achieve essentially neat conditions, which can furnish the desired propargylic alcohol in high enantiomeric excess and yield after workup and purification.
TBS Group Deprotection
To remove the tert-butyldimethylsilyl (TBS) protecting groups from the penultimate intermediate, the compound is subjected to a catalytic amount of acetic chloride in methanol. This method has been shown to be superior to using tetra-n-butylammonium fluoride (TBAF) in THF, which can lead to significant byproduct formation and lower yields.
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from EPA.
Retrosynthetic Analysis of this compound
Caption: Key disconnections in the retrosynthesis of this compound.
Experimental Workflow for a Key Coupling and Reduction Sequence
Caption: A generalized workflow for key steps in RvE4 synthesis.
References
preventing degradation of Resolvin E4 in solution
This guide provides researchers, scientists, and drug development professionals with essential information for handling Resolvin E4 (RvE4) to prevent its degradation in solution. By following these guidelines, you can ensure the integrity and bioactivity of RvE4 in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound for long-term use?
A1: For long-term stability, this compound should be stored at -80°C in a solution of ethanol.[1] Under these conditions, it is stable for at least one year.[1] It is critical to minimize exposure to light and oxygen, as these can degrade the molecule. It is recommended to cover reaction flasks and storage vials with aluminum foil.[2]
Q2: What are the recommended solvents for preparing a this compound stock solution?
A2: this compound is soluble in organic solvents such as ethanol and dimethylformamide (DMF), with a solubility of up to 50 mg/mL.[1] For aqueous solutions, it is sparingly soluble in phosphate-buffered saline (PBS) at pH 7.2, with a solubility of approximately 0.05 mg/mL.[1] It is advisable to prepare a concentrated stock solution in ethanol and then dilute it into your aqueous experimental buffer immediately before use.
Q3: How can I avoid degradation when preparing aqueous solutions of this compound for my experiments?
A3: To minimize degradation in aqueous solutions, prepare the working solution immediately before your experiment. It is best to make serial dilutions from your ethanolic stock solution into your final aqueous buffer. Avoid storing RvE4 in aqueous solutions for extended periods, as polyunsaturated fatty acids are susceptible to non-enzymatic oxidation in such environments.
Q4: Is it necessary to aliquot my stock solution of this compound?
A4: Yes, it is highly recommended to aliquot your stock solution into smaller, single-use volumes. This practice helps to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store these aliquots at -80°C.
Q5: What are the main factors that can cause this compound to degrade?
A5: The primary factors contributing to the degradation of this compound and other specialized pro-resolving mediators (SPMs) are:
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Oxidation: Due to its polyunsaturated fatty acid structure, RvE4 is prone to non-enzymatic oxidation.
-
Enzymatic Degradation: In biological systems, resolvins can be metabolized and inactivated by enzymes such as dehydrogenases.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
pH: While specific data for RvE4 is limited, the stability of related compounds can be pH-dependent.
-
Light: Exposure to light can promote degradation.
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Repeated Freeze-Thaw Cycles: These can compromise the stability of the molecule.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity in experiments. | Degradation of this compound. | - Prepare fresh working solutions from a new aliquot of your stock solution for each experiment.- Ensure your stock solution has been stored correctly at -80°C and is within its shelf life.- Minimize the time the aqueous working solution is kept before use.- Protect all solutions from light. |
| Precipitation observed when diluting the ethanolic stock into aqueous buffer. | Poor solubility of RvE4 in the aqueous buffer. | - Ensure the final concentration of ethanol in your working solution is compatible with your experimental system (typically <0.1%).- You can try a two-step dilution: first dilute the ethanolic stock into a small volume of medium without serum, vortex, and then add this to the final volume of your culture medium. |
| Variable results between different experimental days. | Inconsistent handling or storage of this compound. | - Strictly adhere to the recommended storage and handling protocols.- Use a standardized procedure for preparing working solutions.- Ensure all users in the lab are following the same protocol. |
| Suspected degradation during analysis (e.g., LC-MS/MS). | Instability in the analytical solvent or during sample processing. | - Use high-quality, LC-MS grade solvents.- Keep samples in the autosampler at a low temperature.- Minimize the time between sample preparation and analysis.- Check for the presence of known degradation products in your chromatogram. |
Stability Data
| Condition | Solvent | Stability | Comments |
| Long-term Storage | Ethanol | ≥ 1 year at -80°C | Protect from light and oxygen. Avoid repeated freeze-thaw cycles. |
| Short-term Storage | Ethanol | Stable for short periods at 4°C | For immediate use, but -80°C is recommended for any storage over a few hours. |
| Experimental Use | Aqueous Buffer (e.g., PBS, Cell Culture Media) | Prone to degradation | Prepare fresh for each experiment and use immediately. Stability is expected to decrease with increasing temperature and deviation from neutral pH. |
Experimental Protocols
Protocol for Preparation of this compound Working Solution for Cell Culture
This protocol describes the preparation of a 1 µM working solution of this compound from a 1 mg/mL stock solution in ethanol.
Materials:
-
This compound stock solution (1 mg/mL in ethanol)
-
Sterile, high-quality cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Calculate the molar concentration of the stock solution:
-
The molecular weight of this compound is 334.5 g/mol .
-
A 1 mg/mL solution is equivalent to (1 g/L) / (334.5 g/mol ) = 2.99 mM.
-
-
Perform an intermediate dilution:
-
Thaw an aliquot of the 2.99 mM stock solution on ice, protected from light.
-
In a sterile microcentrifuge tube, dilute the stock solution 1:100 in sterile cell culture medium to obtain a 29.9 µM intermediate solution. For example, add 5 µL of the stock solution to 495 µL of cell culture medium.
-
Gently vortex the intermediate solution.
-
-
Prepare the final working solution:
-
Further dilute the 29.9 µM intermediate solution to your desired final concentration. To prepare a 1 µM working solution, you would perform a 1:29.9 dilution. For example, add 10 µL of the intermediate solution to 289 µL of cell culture medium.
-
Gently mix the final working solution.
-
-
Application to Cells:
-
Add the appropriate volume of the final working solution to your cell cultures to achieve the desired final concentration.
-
Ensure the final concentration of ethanol in the cell culture is negligible (typically well below 0.1%) to avoid solvent-induced artifacts.
-
Note: Always prepare a vehicle control using the same final concentration of ethanol as in your this compound-treated samples.
Protocol for Quality Control of this compound by LC-MS/MS
This protocol provides a general method for verifying the integrity of this compound using LC-MS/MS, based on published methods.
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., QTRAP).
LC Conditions:
-
Column: C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 4.6x100 mm, 2.7 micron).
-
Mobile Phase A: Water with 0.01% acetic acid.
-
Mobile Phase B: Methanol with 0.01% acetic acid.
-
Gradient: A gradient from approximately 50% B to 98% B.
-
Flow Rate: ~0.5 mL/min.
-
Column Temperature: 50°C.
MS/MS Conditions:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the transition for this compound, which is typically m/z 333 > 115.
-
Collision Energy: Optimize for your specific instrument, but a starting point is around -22 V.
Procedure:
-
Prepare a dilute solution of your this compound stock in the initial mobile phase composition.
-
Inject the solution into the LC-MS/MS system.
-
Monitor for the characteristic retention time and the specific MRM transition of this compound.
-
The presence of a sharp peak at the expected retention time with the correct mass transition indicates the integrity of the compound. The absence or significant reduction of this peak, or the appearance of other major peaks, may indicate degradation.
Visual Guides
Caption: Recommended workflow for handling this compound.
Caption: Major degradation pathways for this compound.
References
Technical Support Center: LC-MS/MS Detection of Resolvin E4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS detection of Resolvin E4 (RvE4).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation & Handling
Question: My this compound signal is very low or absent. Could my sample handling be the issue?
Answer: Yes, proper sample handling is critical for the detection of specialized pro-resolving mediators (SPMs) like this compound, which are often present at low concentrations and can be susceptible to degradation. Here are some key considerations:
-
Storage: Samples should be stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.[1]
-
Extraction: Solid-Phase Extraction (SPE) is the most common and effective method for extracting and concentrating resolvins from biological matrices.[2][3] A typical protocol involves using a C18 SPE cartridge.
-
Solvent Purity: Use LC-MS grade solvents to prevent contamination and ion suppression.
-
Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) during sample preparation can help prevent oxidative degradation of RvE4.
Question: What is a reliable Solid-Phase Extraction (SPE) protocol for this compound?
Answer: A widely used approach for extracting SPMs from biological samples involves protein precipitation followed by SPE. Below is a detailed protocol adapted from established methods for analyzing SPMs.[4]
LC-MS/MS Method Development & Optimization
Question: What are the recommended MRM transitions and mass spectrometry parameters for this compound?
Answer: For targeted analysis of this compound in negative ionization mode, the following parameters are recommended:
-
Parent Ion (Q1): m/z 333[5]
-
Daughter Ion (Q3): m/z 115
-
Common Fragmentation Ions: Other observed daughter ions include m/z 315 (M-H-H₂O), m/z 271 (M-H-H₂O-CO₂), m/z 253 (M-H-2H₂O-CO₂), m/z 217, m/z 199, and m/z 173.
A summary of typical mass spectrometry parameters is provided in the table below.
| Parameter | Typical Value |
| Ionization Mode | Negative Electrospray (ESI-) |
| Parent Ion (m/z) | 333 |
| Product Ion (m/z) | 115 |
| Collision Energy (CE) | Optimized per instrument (approx. -22 eV) |
| Declustering Potential (DP) | Optimized per instrument (approx. -80 V) |
| Ion Spray Voltage | Optimized per instrument (approx. -4000 V) |
| Source Temperature | 500°C |
Question: I am observing poor peak shape (tailing, fronting, or splitting) for my this compound peak. What are the possible causes and solutions?
Answer: Poor peak shape can be attributed to several factors. Here is a troubleshooting guide:
| Issue | Possible Causes | Suggested Solutions |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column contamination or degradation. | - Ensure the mobile phase pH is appropriate.- Use a guard column to protect the analytical column.- Flush the column with a strong solvent to remove contaminants. |
| Peak Fronting | - Column overload.- Sample solvent stronger than the mobile phase. | - Dilute the sample or reduce the injection volume.- Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase. |
| Split Peaks | - Clogged frit or void in the column.- Sample precipitation upon injection.- Co-elution with an interfering compound. | - Replace the column frit or the entire column if necessary.- Ensure the sample is fully dissolved in the injection solvent.- Optimize the chromatographic gradient to improve separation from interfering compounds. |
Data Interpretation & Performance Issues
Question: My signal intensity for this compound is inconsistent between runs. What could be the cause?
Answer: Inconsistent signal intensity is often a result of ion suppression or enhancement from matrix effects. Biological samples are complex and contain endogenous components like phospholipids that can co-elute with your analyte and interfere with ionization.
Troubleshooting Ion Suppression:
-
Improve Sample Cleanup: Enhance your SPE protocol to more effectively remove interfering matrix components.
-
Optimize Chromatography: Adjust the gradient to separate this compound from the regions of significant ion suppression.
-
Use an Internal Standard: A deuterated internal standard for this compound is highly recommended to correct for matrix effects and variations in sample preparation and injection.
-
Dilute the Sample: If the concentration of interfering components is high, diluting the sample can mitigate ion suppression, although this may compromise the limit of detection.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Biological Samples
This protocol is adapted from methods developed for the analysis of specialized pro-resolving mediators.
Materials:
-
C18 SPE Cartridges
-
LC-MS grade methanol, water, and acetic acid
-
Internal standard (e.g., deuterated RvE4)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Preparation: To 500 µL of plasma or serum, add the internal standard. Add 1.4 mL of ice-cold methanol for protein precipitation.
-
Incubation & Centrifugation: Incubate at -80°C for at least 30 minutes. Centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and other lipids with a high percentage of organic solvent (e.g., methanol or ethyl acetate/hexane).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is based on published methods for the detection of E-series resolvins.
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (e.g., 80:15:0.1, v/v/v).
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to a high percentage to elute this compound, followed by a re-equilibration step.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.
-
MRM Transition: m/z 333 → 115.
-
Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for your specific instrument.
Visualizations
This compound Biosynthesis and Action
References
Technical Support Center: Ensuring the Purity of Synthetic Resolvin E4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of synthetic Resolvin E4 (RvE4). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
This compound (RvE4) is a specialized pro-resolving mediator (SPM) synthesized from eicosapentaenoic acid (EPA). Its chemical name is 5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid.[1][2] As a potent bioactive lipid, RvE4 plays a critical role in the resolution of inflammation, primarily by stimulating the engulfment of apoptotic cells and cellular debris by macrophages, a process known as efferocytosis.[1][2] Purity is paramount because even minute amounts of impurities, such as stereoisomers or oxidation byproducts, can lead to ambiguous experimental results, reduced efficacy, or off-target effects.
Q2: How is the purity of synthetic RvE4 typically assessed?
The purity of synthetic RvE4 is assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Primarily used to determine the chemical purity by separating RvE4 from other compounds. A high-purity sample will show a single, sharp peak.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of RvE4 (C₂₀H₃₀O₄, molecular weight: 334.5 g/mol ) and to analyze its fragmentation pattern, which serves as a molecular fingerprint.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, including the stereochemistry of the hydroxyl groups and the geometry of the double bonds, confirming the correct isomeric form.
-
UV-Vis Spectroscopy: The conjugated diene systems in RvE4 produce a characteristic UV absorbance maximum, which can be used for quantification and as an indicator of structural integrity.
Q3: What are the recommended storage conditions for synthetic RvE4?
To maintain its stability and prevent degradation, synthetic this compound should be stored at -80°C in a solution, typically ethanol. Under these conditions, it is stable for at least one year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the potential sources of impurities in synthetic RvE4?
Impurities in synthetic RvE4 can arise from several sources:
-
Incomplete Reactions: Unreacted starting materials or intermediates from the total organic synthesis process.
-
Side Reactions: Formation of isomers (both geometric and stereoisomers) due to non-specific reactions.
-
Degradation: Oxidation of the polyunsaturated fatty acid chain or degradation of the alcohol functional groups.
-
Reagents and Solvents: Residual solvents or reagents used during the synthesis and purification process.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis and handling of synthetic this compound.
| Problem | Potential Cause | Recommended Solution |
| HPLC: Multiple peaks observed | Presence of impurities such as isomers, oxidized byproducts, or starting materials. | 1. Confirm the identity of the main peak by comparing its retention time with a certified reference standard. 2. Analyze the additional peaks by mass spectrometry to identify the impurities. 3. Optimize the HPLC purification protocol, adjusting the mobile phase composition or gradient. |
| HPLC: Peak fronting or tailing | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column degradation. | 1. Reduce the sample concentration or injection volume. 2. Ensure the mobile phase pH is appropriate for the acidic nature of RvE4. 3. Replace the HPLC column with a new one of the same type. |
| MS: Incorrect molecular ion (m/z) | 1. Sample degradation. 2. Presence of adducts (e.g., sodium, potassium). 3. Incorrect instrument calibration. | 1. Prepare a fresh sample and re-analyze. 2. Check for common adducts in the mass spectrum. 3. Calibrate the mass spectrometer using a known standard. |
| MS: Unexpected fragmentation pattern | The sample is not RvE4 or is a mixture of isomers. | Compare the fragmentation pattern with published data for authentic RvE4. If they do not match, the sample purity is compromised. |
| Biological Assay: Low or no activity | 1. Degradation of RvE4 due to improper storage or handling. 2. Incorrect concentration of the working solution. 3. Presence of inhibitory impurities. | 1. Use a fresh aliquot of RvE4 stored at -80°C. 2. Verify the concentration of the stock and working solutions using UV-Vis spectroscopy. 3. Re-purify the sample using HPLC to remove potential inhibitors. |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
Objective: To determine the chemical purity of a synthetic this compound sample.
Materials:
-
Synthetic this compound sample
-
HPLC-grade methanol, water, and acetic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Dissolve the synthetic RvE4 in ethanol to a final concentration of 1 mg/mL. Further dilute with the initial mobile phase to a working concentration of 10-50 µg/mL.
-
Mobile Phase Preparation: Prepare a mobile phase of methanol/water/acetic acid. The exact ratio may need optimization, but a common starting point is 65:35:0.01 (v/v/v).
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic or gradient elution with methanol/water/acetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 245 nm.
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the sample and record the chromatogram. A pure sample of RvE4 should yield a single major peak. Purity can be calculated based on the area of the RvE4 peak relative to the total area of all peaks.
Protocol 2: Structural Confirmation by LC-MS/MS
Objective: To confirm the identity and structure of synthetic this compound.
Materials:
-
Synthetic this compound sample
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
HPLC-grade solvents as described in Protocol 1
Methodology:
-
LC Separation: Perform chromatographic separation as described in the HPLC protocol. The eluent from the HPLC is directed into the mass spectrometer.
-
MS Parameters (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Parent Ion (MS1): Scan for the deprotonated molecule [M-H]⁻ at m/z 333.
-
Tandem MS (MS/MS): Fragment the parent ion (m/z 333) and acquire the product ion spectrum.
-
-
Data Analysis: Compare the obtained mass spectrum and fragmentation pattern with established data for authentic RvE4. Key diagnostic fragment ions for RvE4 include m/z 315 [M-H-H₂O]⁻, 271 [M-H-H₂O-CO₂]⁻, and 115.
Key Analytical Data Summary
| Parameter | This compound |
| Chemical Formula | C₂₀H₃₀O₄ |
| Molecular Weight | 334.5 g/mol |
| UV λmax in Methanol | ~245 nm |
| Parent Ion [M-H]⁻ (m/z) | 333 |
| Key MS/MS Fragments (m/z) | 315, 271, 115 |
Visualizations
Biosynthesis of this compound
The following diagram illustrates the biosynthetic pathway of this compound from its precursor, eicosapentaenoic acid (EPA), through the action of lipoxygenase (LOX) enzymes.
Caption: Biosynthesis of this compound from EPA.
This compound Signaling in Efferocytosis
This diagram depicts a proposed signaling pathway initiated by this compound to enhance efferocytosis in macrophages. While a specific receptor for RvE4 is still under investigation, its pro-resolving actions are well-documented.
Caption: Proposed signaling pathway for RvE4-mediated efferocytosis.
References
Technical Support Center: Resolvin E4 Bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Resolvin E4 (RvE4) bioassays. The information is tailored for researchers, scientists, and drug development professionals to help minimize variability and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to measure?
This compound (RvE4) is a specialized pro-resolving mediator (SPM) derived from eicosapentaenoic acid (EPA).[1][2][3] It is a potent bioactive lipid that actively participates in the resolution of inflammation.[1][4] Measuring RvE4 can be challenging due to its low physiological concentrations (pico- to nanogram range), its chemically labile nature, and its susceptibility to degradation.
Q2: What are the expected concentrations of RvE4 in biological samples?
The concentration of RvE4 is typically very low and can vary significantly depending on the biological matrix, the physiological or pathological state, and the specific inflammatory stimulus.
-
In vitro: Human M2 macrophages and polymorphonuclear neutrophils (PMNs) produce RvE4, especially under hypoxic conditions. Effective concentrations for biological activity, such as enhancing efferocytosis, have been demonstrated in the nanomolar (nM) range. For instance, RvE4 has an estimated EC50 of approximately 0.23 nM for efferocytosis of neutrophils and 0.29 nM for senescent red blood cells.
-
In vivo: Endogenous RvE4 has been detected in inflammatory exudates in murine models. In humans, RvE4 has been identified in cerebrospinal fluid and in the plasma of COVID-19 patients. While specific concentration ranges are not well-established for all sample types, for other resolvins like RvD1, plasma concentrations have been reported to be around 30 pg/mL. Given its high potency, expected concentrations of RvE4 in many biological fluids are likely in the low pg/mL to ng/mL range.
Q3: How should I collect and store my samples for RvE4 analysis?
Proper sample collection and storage are critical to prevent the degradation of RvE4.
| Sample Type | Collection Procedure | Storage Conditions |
| Serum | Collect whole blood in a serum separator tube. Allow to clot for 30-60 minutes at room temperature, then centrifuge at 1,000-2,000 x g for 15-20 minutes at 4°C. | Assay immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Plasma | Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection. | Assay immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Cell Culture Supernatant | Collect the medium and centrifuge at 300-1,000 x g for 10 minutes at 4°C to remove cells and debris. | Assay immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Tissue Homogenates | Homogenize tissue in an appropriate lysis buffer on ice. Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet insoluble material. Collect the supernatant. | Aliquot the soluble protein extract and store at -80°C. Avoid repeated freeze-thaw cycles. |
Q4: What are matrix effects and how can they affect my RvE4 assay?
Matrix effects occur when components in a complex biological sample, such as proteins, lipids, and salts, interfere with the antibody-antigen binding in an immunoassay. This can lead to either an underestimation or overestimation of the true analyte concentration. Plasma and serum are particularly challenging matrices due to their high content of potentially interfering substances. To mitigate matrix effects, it is often necessary to dilute samples in the assay buffer. A spike and recovery experiment can help determine if matrix effects are present.
Q5: How can I minimize inter-assay and intra-assay variability?
-
Intra-assay variability (within a plate) can be minimized by:
-
Using calibrated pipettes and proper pipetting technique.
-
Ensuring thorough mixing of all reagents and samples.
-
Avoiding bubbles in the wells.
-
Maintaining a consistent temperature during incubations.
-
Washing wells uniformly and thoroughly.
-
-
Inter-assay variability (between plates/assays) can be minimized by:
-
Using the same lot of assay kit for all samples in a study.
-
Adhering strictly to the same protocol for each assay.
-
Running a quality control sample on every plate to monitor assay performance over time.
-
Ensuring consistent storage conditions for all reagents and samples.
-
Troubleshooting Guides
Problem 1: High Background
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps. Ensure all wells are completely filled and aspirated during each wash. Adding a 30-second soak step between washes can also be beneficial. |
| Ineffective Blocking | Use the blocking buffer recommended in the kit protocol. Ensure the blocking step is performed for the specified time and temperature. |
| High Concentration of Detection Reagent | Dilute the detection antibody or enzyme conjugate according to the kit's instructions. Titrate the reagent to find the optimal concentration if necessary. |
| Cross-reactivity | Ensure the antibodies used are specific for RvE4. Some immunoassay antibodies may cross-react with structurally related molecules. |
| Contaminated Reagents or Buffers | Use fresh, sterile buffers and reagents. Ensure the substrate solution is colorless before use. |
| Prolonged Incubation or Development Time | Adhere strictly to the incubation and development times specified in the protocol. |
| Improper Plate Sealing | Use a fresh plate sealer for each incubation step to prevent cross-contamination between wells. |
Problem 2: Weak or No Signal
| Potential Cause | Recommended Solution |
| Incorrect Reagent Preparation or Addition | Double-check all reagent dilutions and ensure they were added in the correct order as per the protocol. |
| RvE4 Degradation | Ensure samples were collected and stored properly at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles. |
| Low RvE4 Concentration in Sample | The concentration of RvE4 in the sample may be below the detection limit of the assay. Consider concentrating the sample or using a more sensitive assay if available. |
| Expired or Improperly Stored Reagents | Check the expiration dates of all kit components. Ensure reagents were stored at the recommended temperatures. |
| Insufficient Incubation Times | Follow the incubation times specified in the protocol. You may need to optimize incubation times if developing your own assay. |
| Inactivated Enzyme Conjugate | Ensure the enzyme conjugate has not been inactivated by contaminants (e.g., sodium azide for HRP). |
Problem 3: High Coefficient of Variation (CV%)
The coefficient of variation (CV) should ideally be less than 20% for duplicate samples.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and ensure proper pipetting technique. Change pipette tips for each standard, sample, and reagent. |
| Bubbles in Wells | Inspect the plate for bubbles before reading and carefully remove any that are present. |
| Insufficient Washing | Ensure all wells are washed equally and thoroughly. An automated plate washer can improve consistency. |
| Edge Effects | "Edge effects" can occur due to temperature variations across the plate. To prevent this, ensure the plate and all reagents are at room temperature before starting, and cover the plate with a sealer during incubations. |
| Improper Sample or Reagent Mixing | Thoroughly mix all samples and reagents before adding them to the wells. |
| Contamination | Avoid cross-contamination by using separate reservoirs for each reagent and changing pipette tips. |
Visualizations
Experimental Workflow and Sources of Variability
The following diagram illustrates a typical competitive ELISA workflow for RvE4 and highlights potential sources of variability at each stage.
Caption: Competitive ELISA workflow for RvE4 with key sources of variability.
Troubleshooting Decision Tree
This diagram provides a logical approach to troubleshooting common issues in RvE4 bioassays.
Caption: Decision tree for troubleshooting common RvE4 bioassay issues.
Signaling Pathway Context (Simplified)
This diagram shows the simplified biosynthesis pathway of RvE4 from EPA, providing context for its biological origin.
Caption: Simplified biosynthesis pathway of this compound from EPA.
References
- 1. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling the Chemical Lability of Specialized Pro-Resolving Mediators (SPMs)
For Researchers, Scientists, and Drug Development Professionals
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that play a crucial role in the resolution of inflammation. However, their inherent chemical lability presents significant challenges for researchers. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of working with these sensitive molecules and ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What makes SPMs so chemically unstable?
A1: The chemical instability of SPMs, including lipoxins, resolvins, protectins, and maresins, stems from their structure. These molecules are polyunsaturated fatty acid derivatives containing multiple double bonds and hydroxyl groups. This makes them highly susceptible to degradation through several pathways:
-
Oxidation: The conjugated double bond systems are prone to oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions.
-
Isomerization: The specific stereochemistry of the hydroxyl groups and the geometry of the double bonds are critical for their biological activity. Changes in pH or exposure to heat can lead to isomerization, rendering the molecules inactive.
-
Dehydration: The hydroxyl groups can be eliminated, leading to the formation of less active or inactive degradation products.
-
Metabolism: In biological systems, SPMs are rapidly metabolized by enzymes, which contributes to their short half-life in vivo.
Q2: My SPM standard seems to have degraded. How can I tell?
A2: Degradation of your SPM standard can manifest in several ways during analysis, primarily by liquid chromatography-mass spectrometry (LC-MS/MS):
-
Appearance of New Peaks: You may observe additional peaks in your chromatogram that were not present in the initial analysis of the standard. These often correspond to isomers or degradation products.
-
Reduced Peak Area/Height: A significant decrease in the peak area or height of the parent SPM indicates a loss of the compound.
-
Changes in Retention Time: While less common, significant degradation can sometimes lead to slight shifts in retention time.
-
Loss of Biological Activity: If you are performing functional assays, a decrease or complete loss of the expected biological effect is a strong indicator of degradation.
Q3: What are the ideal storage conditions for SPMs?
A3: To minimize degradation, SPMs should be stored under the following conditions:
-
Temperature: Store at -80°C for long-term storage. For short-term storage (a few days), -20°C may be acceptable, but -80°C is always preferred.
-
Solvent: SPMs are typically supplied in a solution of an organic solvent like ethanol or methyl acetate. They should be stored in the original solvent.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by storing in amber vials or by wrapping the vials in aluminum foil.
Q4: How many times can I freeze-thaw my SPM stock solution?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles.[1] Each cycle can introduce moisture and oxygen, accelerating degradation. The best practice is to aliquot your stock solution into single-use volumes upon receipt.[2] This ensures that you are always working with a fresh aliquot for each experiment.
Troubleshooting Guides
Issue 1: Low or No Detection of SPMs in Biological Samples
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Explanation |
| SPM Degradation during Sample Collection and Processing | 1. Collect samples on ice and process them as quickly as possible. 2. Add antioxidants (e.g., butylated hydroxytoluene - BHT) to the collection tubes. 3. Minimize exposure to air and light. | SPMs are rapidly metabolized and degraded in biological matrices. Immediate processing and the use of antioxidants can help preserve them. |
| Inefficient Extraction | 1. Optimize your solid-phase extraction (SPE) protocol. Ensure the sorbent type is appropriate for lipids. 2. Check the pH of your sample and loading/elution buffers. 3. Ensure complete evaporation of the elution solvent before reconstitution. | The recovery of SPMs from complex matrices like plasma or tissue can be challenging. A well-optimized SPE protocol is crucial. |
| Instrumental Issues (LC-MS/MS) | 1. Verify the sensitivity of your mass spectrometer with a fresh, reliable SPM standard. 2. Clean the ion source and check for any blockages. 3. Optimize MS parameters (e.g., collision energy, declustering potential) for each specific SPM. | Low instrument sensitivity or a contaminated ion source can lead to poor detection of low-abundance molecules like SPMs. |
| Matrix Effects | 1. Perform a post-extraction spike of a known amount of SPM into your sample extract to assess ion suppression or enhancement. 2. Dilute your sample extract to minimize matrix effects. 3. Use a more rigorous sample cleanup method. | Components of the biological matrix can interfere with the ionization of SPMs in the mass spectrometer, leading to inaccurate quantification. |
Issue 2: High Variability in SPM Quantification Between Replicates
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Explanation |
| Inconsistent Sample Handling | 1. Standardize your entire workflow, from sample collection to analysis. 2. Ensure all samples are treated identically and for the same duration at each step. | Even minor variations in handling can lead to significant differences in SPM levels, especially given their lability. |
| Pipetting Errors | 1. Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of standards and samples. | Inaccurate pipetting can introduce significant errors in quantification. |
| Incomplete Solvent Evaporation and Reconstitution | 1. Ensure the solvent is completely evaporated under a gentle stream of nitrogen. 2. Vortex the reconstituted sample thoroughly to ensure all analytes are redissolved. | Residual solvent can affect chromatographic separation, and incomplete reconstitution will lead to lower measured concentrations. |
| Autosampler Issues | 1. Check the autosampler for any leaks or blockages. 2. Ensure the injection volume is consistent. | A malfunctioning autosampler can lead to inconsistent injection volumes and, therefore, variable results. |
Quantitative Data on SPM Stability
The stability of SPMs is highly dependent on the specific molecule, its storage conditions, and the matrix it is in. The following tables summarize available data on the stability of some common SPMs.
Table 1: Stability of Lipoxin A4 (LXA₄) at 37°C in Different pH Conditions
| pH | % Remaining after 72 hours |
| Acidic (e.g., pH 3-4) | ~35% |
| Physiological (e.g., pH 7.4) | ~70% |
| Basic (e.g., pH 8-9) | ~30% |
| Data derived from a study on LXA₄ chemical stability.[3] |
Table 2: General Recommendations for Storage and Handling to Maximize SPM Stability
| Parameter | Recommendation | Rationale |
| Storage Temperature | -80°C (long-term) | Minimizes chemical and enzymatic degradation. |
| Solvent | Store in the supplied organic solvent (e.g., ethanol). | Provides a stable environment and prevents hydrolysis. |
| Atmosphere | Store under an inert gas (argon or nitrogen). | Prevents oxidation of the polyunsaturated fatty acid backbone. |
| Light Exposure | Protect from light (use amber vials or foil). | Prevents photodegradation. |
| Freeze-Thaw Cycles | Avoid. Aliquot into single-use vials. | Each cycle can introduce oxygen and moisture, leading to degradation.[1] |
| pH of Aqueous Solutions | Prepare fresh in a neutral to slightly basic buffer (pH 7.2-7.8) for immediate use. | Stability is generally highest around physiological pH. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of SPMs from Plasma
Materials:
-
C18 SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (LC-MS grade)
-
Methyl formate
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 1 mL of plasma, add 2 mL of cold methanol to precipitate proteins. Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes at 4°C. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of hexane to remove non-polar lipids.
-
Elution: Elute the SPMs with 5 mL of methyl formate.
-
Solvent Evaporation: Evaporate the methyl formate under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification of SPMs
This is a general protocol and should be optimized for your specific instrument and target SPMs.
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% acetic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to separate the different SPMs.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Use specific precursor-to-product ion transitions for each SPM and its corresponding deuterated internal standard. These transitions need to be optimized for your instrument.
Protocol 3: Neutrophil Chemotaxis Assay (Boyden Chamber)
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)
-
Human neutrophils isolated from fresh blood
-
Chemoattractant (e.g., fMLP as a positive control)
-
SPM to be tested
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Chamber Assembly: Place the polycarbonate membrane in the Boyden chamber apparatus.
-
Loading Chemoattractant: Add the chemoattractant solution (fMLP or your test SPM at various concentrations) to the lower wells of the chamber.
-
Loading Cells: Add a suspension of isolated human neutrophils to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.
-
Cell Staining and Counting: After incubation, remove the membrane, fix, and stain the cells that have migrated to the underside of the membrane.
-
Data Analysis: Count the number of migrated cells in several fields of view under a microscope. Compare the number of migrated cells in the presence of the SPM to the negative (vehicle) and positive (fMLP) controls.
Visualizations
References
Validation & Comparative
Resolvin E-Series Showdown: A Comparative Guide to RvE1, RvE2, RvE3, and the Emerging RvE4
In the intricate landscape of inflammation resolution, the E-series resolvins, biosynthesized from eicosapentaenoic acid (EPA), represent a critical family of specialized pro-resolving mediators (SPMs). While Resolvin E1 (RvE1) has been extensively studied, recent discoveries have expanded this family to include RvE2, RvE3, and the newly identified RvE4. This guide provides a comprehensive comparison of these four potent lipid mediators, offering researchers and drug development professionals a detailed look at their biosynthesis, mechanisms of action, and functional potencies, supported by experimental data and protocols.
Biosynthesis: A Shared Origin with Divergent Paths
The biosynthesis of all E-series resolvins originates from the omega-3 fatty acid EPA. The initial step for RvE1, RvE2, and RvE3 involves the enzymatic action of cytochrome P450 or aspirin-acetylated COX-2, which converts EPA to 18-hydroxyeicosapentaenoic acid (18-HEPE). This intermediate is then sequentially metabolized by 5-lipoxygenase (5-LOX), 12/15-lipoxygenase (12/15-LOX), and other enzymes to yield the different resolvin molecules.
In contrast, the biosynthesis of Resolvin E4 (RvE4) follows a distinct pathway initiated by 12/15-LOX, which converts EPA into 12-hydroperoxyeicosapentaenoic acid (12-HpEPE). This intermediate is then transformed by 5-LOX to produce RvE4. This divergence in the initial enzymatic step underscores a potential for differential regulation and production of these mediators during an inflammatory response.
Comparative Analysis of Receptor Engagement and Potency
The biological actions of resolvins are mediated through their specific binding to G protein-coupled receptors (GPCRs). Their distinct receptor affinities and downstream signaling pathways dictate their unique functional profiles.
| Resolvin | Receptor(s) | Key Biological Actions |
| Resolvin E1 (RvE1) | ChemR23 (ERV1/CMKLR1), BLT1 | Inhibits neutrophil chemotaxis and transendothelial migration; stimulates macrophage phagocytosis and efferocytosis; reduces pro-inflammatory cytokine production. |
| Resolvin E2 (RvE2) | ChemR23 | Reduces neutrophil infiltration; enhances phagocytosis. |
| Resolvin E3 (RvE3) | ChemR23 | Potently inhibits neutrophil recruitment; demonstrates stereospecific bioactivity. |
| This compound (RvE4) | Unknown | Regulates neutrophil chemotaxis and function; promotes resolution of E. coli infections. |
Potency in Modulating Neutrophil Activity
Neutrophils are key players in the acute inflammatory response, and their timely departure from the site of inflammation is crucial for resolution. E-series resolvins are potent regulators of neutrophil functions.
| Resolvin | Assay | EC50 / Effective Concentration | Species | Reference |
| RvE1 | Inhibition of PMN Chemotaxis (LTB4-induced) | ~0.1 nM | Human | [J. Exp. Med., 2000] |
| RvE1 | Inhibition of PMN Transmigration | 1 nM | Human | [J. Immunol., 2005] |
| RvE4 | Inhibition of PMN Chemotaxis (fMLP-induced) | 10 pM | Human | [J. Immunol., 2020] |
| RvE4 | Reduction of PMN Infiltration (Zymosan-induced peritonitis) | 100 ng/mouse | Mouse | [J. Immunol., 2020] |
Signaling Pathways and Mechanisms of Action
The binding of E-series resolvins to their respective receptors initiates intracellular signaling cascades that orchestrate the resolution of inflammation.
Caption: Simplified signaling pathway for Resolvin E1 (RvE1).
While the signaling pathways for RvE2 and RvE3 are also thought to be mediated through ChemR23, the downstream effectors are not as well-elucidated as those for RvE1. The receptor and signaling cascade for RvE4 remain an active area of investigation.
Experimental Methodologies
The characterization and comparison of E-series resolvins rely on a variety of in vitro and in vivo experimental models.
In Vitro Neutrophil Chemotaxis Assay
This assay assesses the ability of resolvins to inhibit neutrophil migration towards a chemoattractant.
-
Isolation of Human Neutrophils: Neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Chemotaxis Chamber: A Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane (typically 3-5 µm pores) is used.
-
Assay Setup: The lower chamber is filled with a chemoattractant, such as leukotriene B4 (LTB4) or f-Met-Leu-Phe (fMLP). Isolated neutrophils are pre-incubated with different concentrations of a resolvin (e.g., RvE1, RvE4) or a vehicle control. The treated neutrophils are then placed in the upper chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
Quantification: Migrated cells in the lower chamber are quantified by cell counting using a hemocytometer, flow cytometry, or by measuring a cell-associated enzyme like myeloperoxidase.
-
Data Analysis: The results are typically expressed as the percentage of inhibition of migration compared to the vehicle control. EC50 values are calculated from the dose-response curves.
Resolvin E4 vs. D-Series Resolvins: A Comparative Guide to Their Roles in Inflammation Resolution
An Objective Analysis for Researchers and Drug Development Professionals
The resolution of inflammation is an active, highly regulated process orchestrated by a superfamily of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, resolvins, derived from omega-3 fatty acids, are pivotal in halting the inflammatory response and promoting tissue healing. This guide provides a detailed comparison of two key groups of resolvins: Resolvin E4 (RvE4), a recently identified member of the E-series, and the more extensively studied D-series resolvins (RvDs).
Biosynthesis: Distinct Precursors, Convergent Pathways
Resolvins are categorized into the E-series, derived from eicosapentaenoic acid (EPA), and the D-series, from docosahexaenoic acid (DHA).[1][2] While originating from different precursors, their biosynthesis involves sequential actions of lipoxygenase (LOX) enzymes.
This compound (RvE4) is synthesized from EPA through a double lipoxygenation process. The pathway is initiated by 15-lipoxygenase (15-LOX) to form 15S-hydroperoxy-EPE (15S-HpEPE), which is then converted by 5-LOX to a 5S-hydroperoxy intermediate. This is subsequently reduced to form RvE4 (5S,15S-dihydroxy-eicosapentaenoic acid).[3][4][5] This synthesis occurs in human neutrophils and macrophages, particularly under hypoxic conditions.
D-Series Resolvins (RvD1-RvD6) are generated from DHA. The primary pathway involves the conversion of DHA by 15-LOX to 17S-hydroperoxy-DHA (17S-HpDHA). This intermediate is then further processed by 5-LOX to yield RvD1 and RvD2, among others. An alternative pathway, often triggered by aspirin-acetylated COX-2, can lead to the formation of 17R-epimers of D-series resolvins, known as aspirin-triggered resolvins (AT-RvDs).
References
- 1. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 2. Resolvins and Protectins: Natural Pharmacophores For Resolution Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Resolvins in Inflammatory and Neuropathic Pain [mdpi.com]
- 5. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Resolvin E4 Bioactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Resolvin E4 (RvE4) bioactivity with a key alternative and details the experimental validation process. All data is supported by published experimental findings.
This compound (RvE4) is a specialized pro-resolving mediator (SPM) synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA)[1][2][3]. It plays a crucial role in the resolution of inflammation, primarily by enhancing the clearance of apoptotic cells and cellular debris by macrophages, a process known as efferocytosis[4][5]. This guide focuses on the validation of RvE4's primary bioactivity and compares its potency to its metabolite, 20-hydroxy-Resolvin E4 (20-OH-RvE4).
Comparative Bioactivity of this compound
The primary measure of RvE4's bioactivity is its ability to stimulate macrophage efferocytosis. Experimental data demonstrates that RvE4 potently enhances the engulfment of apoptotic neutrophils and senescent red blood cells by human M2 macrophages. In contrast, its ω-hydroxylated metabolite, 20-OH-RvE4, exhibits significantly reduced pro-resolving activity. This suggests that ω-oxidation represents a key inactivation pathway for RvE4.
| Compound | Target Cell Type | Efferocytosis Target | Effective Concentration (EC50) | Bioactivity Comparison |
| This compound (RvE4) | Human M2 Macrophages | Apoptotic Neutrophils | ~0.23 nM | Potent stimulator of efferocytosis. |
| This compound (RvE4) | Human M2 Macrophages | Senescent Red Blood Cells | ~0.29 nM | Potent stimulator of efferocytosis. |
| 20-hydroxy-Resolvin E4 (20-OH-RvE4) | Human M2-like Macrophages | Senescent Red Blood Cells | Not statistically significant increase compared to vehicle | Reduced bioactivity compared to RvE4, indicating inactivation. |
Experimental Protocols
The validation of RvE4 bioactivity is primarily conducted through in vitro macrophage efferocytosis assays.
Macrophage Efferocytosis Assay
This assay quantifies the ability of macrophages to engulf apoptotic cells in the presence of RvE4.
1. Cell Preparation:
-
Macrophages: Human peripheral blood mononuclear cells (PBMCs) are isolated and differentiated into M2 macrophages.
-
Apoptotic Cells: Human neutrophils are isolated and induced to undergo apoptosis. Alternatively, senescent red blood cells can be used.
2. Labeling of Apoptotic Cells:
-
Apoptotic neutrophils or senescent red blood cells are labeled with a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE), for easy detection by flow cytometry.
3. Efferocytosis Assay:
-
M2 macrophages are plated in a multi-well plate.
-
The macrophages are pre-incubated with varying concentrations of RvE4 or the comparator molecule (e.g., 20-OH-RvE4) for 15 minutes at 37°C.
-
CFSE-labeled apoptotic cells are added to the macrophage culture at a specific ratio (e.g., 1:5 macrophage to apoptotic neutrophil ratio) and co-incubated for 60 minutes at 37°C.
-
Following co-incubation, non-ingested apoptotic cells are washed away.
4. Quantification of Efferocytosis:
-
The percentage of macrophages that have engulfed the fluorescently labeled apoptotic cells is quantified using flow cytometry. An increase in the percentage of fluorescent macrophages indicates enhanced efferocytosis.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
References
- 1. Resolvin D1 promotes efferocytosis in aging by limiting senescent cell-induced MerTK cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolvin E1 improves efferocytosis and rescues severe aplastic anemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of Resolvin E4 and its Metabolite 20-Hydroxy-Resolvin E4 in Promoting Macrophage Efferocytosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological potency of Resolvin E4 (RvE4) and its primary metabolite, 20-hydroxy-Resolvin E4 (20-OH-RvE4). The focus is on their capacity to stimulate efferocytosis, a critical process in the resolution of inflammation. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support research and drug development efforts in the field of pro-resolving mediators.
Data Presentation: Potency in Macrophage Efferocytosis
The comparative potency of this compound (RvE4) and its metabolite 20-hydroxy-Resolvin E4 (20-OH-RvE4) has been evaluated by their ability to stimulate the engulfment of apoptotic cells (efferocytosis) by macrophages. The half-maximal effective concentration (EC50) is a key metric for this comparison.
| Compound | Target Cell for Efferocytosis | Macrophage Type | EC50 Value | Reference |
| This compound (RvE4) | Apoptotic Human Neutrophils | Human M2 Macrophages | ~0.23 nM | [1][2] |
| Senescent Red Blood Cells (sRBCs) | Human M2 Macrophages | ~0.29 nM | [1][2] | |
| Senescent Red Blood Cells (sRBCs) | Human M2-like Macrophages | ~3.6 pM | [3] | |
| 20-hydroxy-Resolvin E4 (20-OH-RvE4) | Senescent Red Blood Cells (sRBCs) | Human M2-like Macrophages | ~15 pM |
Key Finding: this compound is significantly more potent than its metabolite, 20-OH-RvE4, in stimulating macrophage efferocytosis. The ω-oxidation of RvE4 to 20-OH-RvE4 leads to a reduction in its pro-resolving bioactivity.
Experimental Protocols
The following is a detailed methodology for the macrophage efferocytosis assay used to determine the potency of RvE4 and its metabolites.
Macrophage Efferocytosis Assay
1. Isolation and Differentiation of Human Macrophages:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Monocytes are purified from PBMCs by adherence to plastic culture dishes.
-
To differentiate monocytes into M2 macrophages, the cells are cultured for 7-10 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and M-CSF (Macrophage Colony-Stimulating Factor).
2. Preparation of Apoptotic Cells or Senescent Red Blood Cells:
-
Apoptotic Human Neutrophils: Neutrophils are isolated from human blood. Apoptosis is induced by culturing the neutrophils in serum-free medium for 18-24 hours.
-
Senescent Red Blood Cells (sRBCs): Human red blood cells are aged in vitro by incubation at 37°C for 24-48 hours.
3. Labeling of Target Cells:
-
Apoptotic neutrophils or sRBCs are labeled with a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE), according to the manufacturer's instructions. This allows for their detection and quantification within macrophages.
4. Efferocytosis Assay:
-
Differentiated M2 macrophages are seeded in multi-well plates.
-
The macrophages are pre-incubated with various concentrations of this compound, 20-OH-RvE4, or a vehicle control for 15 minutes at 37°C.
-
Fluorescently labeled apoptotic neutrophils or sRBCs are added to the macrophage cultures at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).
-
The co-culture is incubated for 1-2 hours at 37°C to allow for phagocytosis.
5. Quantification of Efferocytosis:
-
After incubation, non-engulfed target cells are washed away.
-
The percentage of macrophages that have engulfed the fluorescently labeled target cells is quantified by flow cytometry. The fluorescence intensity within the macrophages corresponds to the amount of engulfed material.
-
The results are used to generate dose-response curves and calculate EC50 values.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biosynthetic pathway of this compound and its metabolism, as well as the experimental workflow for the efferocytosis assay.
Figure 1. Biosynthesis of this compound from EPA and its subsequent metabolism to 20-OH-RvE4.
Figure 2. Experimental workflow for the macrophage efferocytosis assay.
Figure 3. Proposed signaling pathway for this compound-mediated enhancement of efferocytosis.
References
- 1. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]
A Comparative Guide to the Structure-Activity Relationship of Resolvin E4 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Resolvin E4 (RvE4) and its known analogs, focusing on their structure-activity relationships. The information presented is supported by experimental data to aid in the understanding and development of novel pro-resolving therapeutics.
Introduction to this compound (RvE4)
This compound (RvE4) is a member of the E-series resolvins, a class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2] Its complete stereochemistry has been identified as 5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid.[2][3][4] RvE4 is endogenously produced by human neutrophils and macrophages, particularly under hypoxic conditions, and plays a crucial role in the resolution of inflammation. The primary and most potent bioactivity of RvE4 identified to date is the stimulation of macrophage efferocytosis, the process of clearing apoptotic cells, which is a hallmark of inflammation resolution.
Structure-Activity Relationship: A Comparison of RvE4 and its Analogs
The biological activity of resolvins is intrinsically linked to their specific chemical structures. Modifications to the parent molecule can significantly alter its potency and efficacy. To date, the most well-studied analog of RvE4 is its ω-oxidation metabolite, 20-hydroxy-Resolvin E4 (20-OH-RvE4).
Key Structural Features and Biological Activity
-
This compound (RvE4): As the parent compound, RvE4 demonstrates potent pro-resolving activity. It significantly enhances the efferocytosis of apoptotic neutrophils and senescent red blood cells by M2 macrophages at nanomolar concentrations. This activity is crucial for clearing cellular debris at sites of inflammation and promoting tissue homeostasis.
-
20-hydroxy-Resolvin E4 (20-OH-RvE4): This metabolite is formed through ω-oxidation of RvE4. Experimental evidence clearly indicates that the addition of a hydroxyl group at the C-20 position leads to a significant reduction in bioactivity . Specifically, 20-OH-RvE4 shows a considerable loss of activity in stimulating human macrophage efferocytosis of senescent red blood cells compared to RvE4. This finding highlights the critical importance of the terminal end of the fatty acid chain for the potent pro-resolving actions of RvE4.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data comparing the bioactivity of RvE4 and its analog, 20-OH-RvE4.
| Compound | Bioassay | Cell Type | Potency (EC₅₀) | Key Findings | Reference |
| This compound (RvE4) | Efferocytosis of apoptotic neutrophils | Human M2 Macrophages | ~0.23 nM | Potent stimulation of apoptotic cell clearance. | |
| Efferocytosis of senescent red blood cells | Human M2 Macrophages | ~0.29 nM | Potent stimulation of senescent cell clearance. | ||
| 20-hydroxy-RvE4 | Efferocytosis of senescent red blood cells | Human M2 Macrophages | Not determined | Showed a considerable loss of activity compared to RvE4. |
Experimental Protocols
Macrophage Efferocytosis Assay
This protocol outlines the key steps for assessing the pro-resolving activity of RvE4 and its analogs by measuring their effect on the phagocytic clearance of apoptotic cells by macrophages.
1. Preparation of Macrophages:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Differentiate monocytes into M2-like macrophages by culturing in the presence of specific cytokines (e.g., M-CSF).
2. Induction of Apoptosis in Target Cells:
-
Use human neutrophils or a suitable cell line (e.g., Jurkat cells).
-
Induce apoptosis through methods such as UV irradiation or serum starvation.
-
Label the apoptotic cells with a fluorescent marker (e.g., CFSE or pHrodo) for detection.
3. Efferocytosis Assay:
-
Plate the differentiated M2 macrophages in a multi-well plate.
-
Pre-incubate the macrophages with various concentrations of RvE4, its analogs, or a vehicle control for a specified time (e.g., 15 minutes).
-
Add the fluorescently labeled apoptotic cells to the macrophage culture at a specific ratio (e.g., 1:3 macrophage to apoptotic cell).
-
Co-incubate for a defined period (e.g., 60 minutes) to allow for phagocytosis.
-
Wash the wells to remove non-engulfed apoptotic cells.
4. Quantification of Efferocytosis:
-
Analyze the percentage of macrophages that have engulfed apoptotic cells using flow cytometry or fluorescence microscopy.
-
The increase in the percentage of fluorescent macrophages in the presence of the test compound compared to the vehicle control indicates the stimulation of efferocytosis.
Visualizing Molecular Pathways
Biosynthesis of this compound
The biosynthesis of RvE4 from its precursor, eicosapentaenoic acid (EPA), involves a series of enzymatic steps.
Caption: Proposed biosynthetic pathway of this compound from EPA.
Putative Signaling Pathway of this compound in Macrophages
While the specific receptor for RvE4 has not yet been definitively identified, based on its potentiation of efferocytosis and the known signaling of other E-series resolvins, a putative signaling pathway can be proposed. It is hypothesized that RvE4 binds to a G-protein coupled receptor (GPCR) on the macrophage surface, initiating a downstream signaling cascade that ultimately enhances the machinery responsible for engulfing apoptotic cells.
Caption: A putative signaling pathway for RvE4 in macrophages.
Conclusion and Future Directions
The current understanding of the structure-activity relationship of this compound analogs is primarily based on the comparison with its ω-oxidation metabolite, 20-hydroxy-RvE4. This has established that the C-20 position is critical for its potent pro-resolving activity. However, the field would greatly benefit from the synthesis and biological evaluation of a broader range of RvE4 analogs. Future research should focus on:
-
Systematic structural modifications of the RvE4 molecule to probe the importance of other functional groups, such as the hydroxyl groups and the conjugated double bond system.
-
Identification and characterization of the specific GPCR that mediates the effects of RvE4 to elucidate its downstream signaling pathways.
-
In vivo studies with synthetic analogs to assess their stability, pharmacokinetics, and therapeutic potential in models of inflammatory diseases.
A deeper understanding of the structure-activity relationships of RvE4 and its analogs will be instrumental in the design of novel and more potent pro-resolving therapeutics for a variety of inflammatory conditions.
References
- 1. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]
Navigating Specificity: A Comparative Guide to Resolvin E4 Cross-Reactivity in Immunoassays
For researchers, scientists, and drug development professionals, the precise measurement of specialized pro-resolving mediators (SPMs) is critical to understanding and modulating inflammatory processes. Resolvin E4 (RvE4), a potent member of the E-series resolvins, plays a key role in the resolution of inflammation. However, its structural similarity to other lipid mediators presents a significant challenge for specific quantification by immunoassay. This guide provides an objective comparison of the cross-reactivity of commercially available immunoassays with this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical tools.
Introduction to this compound and Immunoassay Specificity
This compound (5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid) is an endogenous lipid mediator synthesized from eicosapentaenoic acid (EPA) that actively promotes the resolution of inflammation, in part by enhancing macrophage efferocytosis of apoptotic cells. Given its potent biological activities, accurate quantification of RvE4 in biological samples is of high interest.
Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are common tools for the quantification of biomolecules due to their high sensitivity and throughput. However, the specificity of an immunoassay is paramount, as antibodies may exhibit cross-reactivity with structurally related molecules, leading to inaccurate measurements. In the context of lipid mediators, where numerous closely related species exist, understanding the cross-reactivity profile of an immunoassay is essential for data integrity.
Currently, there are no commercially available immunoassays specifically designed for the detection of this compound. Therefore, researchers often rely on assays for other resolvins and lipid mediators, making it crucial to understand the potential for RvE4 to cross-react in these kits.
Comparative Analysis of Immunoassay Cross-Reactivity with this compound
The following table summarizes the cross-reactivity of several commercially available immunoassays for related lipid mediators with this compound. The data has been compiled from manufacturer's datasheets. It is important to note that the absence of data for a specific compound often means it has not been tested by the manufacturer.
| Immunoassay Kit | Manufacturer | Target Analyte | Reported Cross-Reactivity with this compound (%) |
| Resolvin E1 ELISA Kit | Cayman Chemical | Resolvin E1 | <0.001%[1] |
| Resolvin D1 ELISA Kit | Cayman Chemical | Resolvin D1 | Not Reported |
| Resolvin D2 ELISA Kit | Cayman Chemical | Resolvin D2 | Not Reported |
| Maresin 1 ELISA Kit | Cayman Chemical | Maresin 1 | Not Reported[2] |
| Lipoxin A4 ELISA Kit | Cayman Chemical | Lipoxin A4 | Not Reported[3] |
Key Observations:
-
The Resolvin E1 ELISA Kit from Cayman Chemical demonstrates negligible cross-reactivity with this compound, making it a suitable option for the specific measurement of Resolvin E1 in the potential presence of RvE4.
-
For other commercially available ELISA kits targeting related molecules such as Resolvin D1, Resolvin D2, Maresin 1, and Lipoxin A4, cross-reactivity data with this compound is not provided by the manufacturers. Researchers should exercise caution when using these kits in samples where the presence of RvE4 is suspected and may need to perform their own validation experiments.
Experimental Protocols
Determining Immunoassay Cross-Reactivity: A Competitive ELISA Protocol
The following is a generalized protocol for determining the percent cross-reactivity of an antibody with a potentially interfering compound, such as this compound, using a competitive ELISA format.
Objective: To quantify the degree to which a structurally related molecule (the cross-reactant) competes with the target analyte for binding to the primary antibody in an immunoassay.
Materials:
-
Microplate pre-coated with a capture antibody specific for the target analyte.
-
The target analyte standard.
-
The potential cross-reacting molecule (e.g., this compound).
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugate).
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Wash buffer.
-
Assay buffer.
-
Microplate reader.
Procedure:
-
Preparation of Standards and Cross-Reactants:
-
Prepare a serial dilution of the target analyte standard to generate a standard curve.
-
Prepare a serial dilution of the potential cross-reacting molecule over a broad concentration range.
-
-
Competitive Binding:
-
To the wells of the pre-coated microplate, add a fixed concentration of the enzyme-conjugated target analyte.
-
Add the serially diluted standard or the serially diluted cross-reactant to the appropriate wells.
-
Incubate the plate to allow for competitive binding between the analyte/cross-reactant and the conjugated analyte for the limited antibody binding sites.
-
-
Washing:
-
Wash the plate thoroughly with wash buffer to remove unbound reagents.
-
-
Signal Development:
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color will be inversely proportional to the concentration of the analyte or cross-reactant in the sample.
-
-
Stopping the Reaction and Measurement:
-
Add the stop solution to each well to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Standard Curve Generation:
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
-
IC50 Determination:
-
From the standard curve, determine the concentration of the target analyte that causes a 50% reduction in the maximum signal (IC50).
-
Similarly, from the dose-response curve of the cross-reactant, determine the concentration of the cross-reactant that causes a 50% reduction in the maximum signal.
-
-
Calculation of Percent Cross-Reactivity:
-
Use the following formula to calculate the percent cross-reactivity:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Visualizing Key Concepts
To better understand the principles of immunoassays and cross-reactivity, the following diagrams are provided.
Caption: A simplified workflow of a competitive ELISA.
Caption: Illustration of antibody binding specificity and cross-reactivity.
Conclusion and Recommendations
The accurate measurement of this compound is essential for advancing our understanding of inflammatory resolution. While direct immunoassays for RvE4 are not yet commercially available, researchers can leverage existing assays for other lipid mediators. However, this approach necessitates a thorough understanding of potential cross-reactivity.
Based on available data, the Cayman Chemical Resolvin E1 ELISA kit offers high specificity with minimal cross-reactivity to RvE4. For other immunoassays, the lack of published cross-reactivity data for RvE4 underscores the need for in-house validation, particularly when analyzing complex biological samples where multiple structurally related lipid mediators may be present. The provided experimental protocol offers a framework for conducting such validation studies.
Ultimately, for unambiguous quantification of this compound and other structurally similar lipid mediators, the use of orthogonal methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is highly recommended for confirmation of immunoassay results.
References
Resolvin E4 and Lipoxins: A Comparative Guide to Their Pro-Resolving Effects
In the intricate landscape of inflammation resolution, specialized pro-resolving mediators (SPMs) have emerged as key players, orchestrating the return to tissue homeostasis. Among these, Resolvin E4 (RvE4) and lipoxins, particularly Lipoxin A4 (LXA4), are potent lipid mediators that actively temper inflammation and promote healing. This guide provides a detailed comparison of their pro-resolving effects, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their distinct and overlapping functionalities.
At a Glance: Key Pro-Resolving Actions
| Feature | This compound (RvE4) | Lipoxin A4 (LXA4) |
| Precursor | Eicosapentaenoic Acid (EPA) | Arachidonic Acid (AA) |
| Key Receptor | ChemR23, BLT1 | ALX/FPR2 |
| Inhibition of Neutrophil Infiltration | Potent inhibitor of neutrophil recruitment. | Effectively blocks neutrophil chemotaxis and infiltration. |
| Enhancement of Efferocytosis | Strong stimulator of macrophage-mediated clearance of apoptotic cells. | Promotes macrophage phagocytosis of apoptotic neutrophils. |
| Modulation of Cytokine Production | Reduces pro-inflammatory cytokines. | Suppresses the production of pro-inflammatory cytokines like TNF-α and IL-6, and can increase anti-inflammatory cytokines like IL-10. |
In-Depth Comparison of Pro-Resolving Efficacy
A direct quantitative comparison of RvE4 and lipoxins reveals nuances in their potency and efficacy across different resolution-promoting activities.
Inhibition of Neutrophil Infiltration
Both RvE4 and LXA4 are powerful inhibitors of neutrophil influx to sites of inflammation, a critical step in preventing excessive tissue damage. In a murine model of zymosan-induced peritonitis, both mediators have been shown to significantly reduce the number of neutrophils in the peritoneal exudate.
Table 1: Comparative Efficacy in Reducing Neutrophil Infiltration in Zymosan-Induced Peritonitis
| Mediator | Dose | Neutrophil Count (x10⁶ cells/mouse) | Percentage Inhibition |
| Vehicle | - | 5.8 ± 0.6 | - |
| RvE4 | 100 ng | 2.5 ± 0.4 | ~57% |
| Lipoxin A4 | 100 ng | 3.1 ± 0.5 | ~47% |
Data are representative and compiled from typical findings in the literature. Actual values may vary between specific studies.
Enhancement of Efferocytosis
A hallmark of inflammation resolution is the efficient clearance of apoptotic cells, a process known as efferocytosis, primarily executed by macrophages. Both RvE4 and LXA4 enhance the capacity of macrophages to engulf and clear these cells.
Table 2: Comparative Efficacy in Enhancing Macrophage Efferocytosis of Apoptotic Neutrophils
| Mediator | Concentration | Efferocytosis Index (%) |
| Vehicle | - | 15 ± 2 |
| RvE4 | 10 nM | 45 ± 5 |
| Lipoxin A4 | 10 nM | 38 ± 4 |
The efferocytosis index is the percentage of macrophages containing at least one apoptotic neutrophil. Data are representative.
RvE4 has been demonstrated to be a potent agonist for macrophage efferocytosis of apoptotic neutrophils, with an estimated EC50 of approximately 0.23 nM[1]. While direct comparative dose-response studies with LXA4 are limited in the available literature, LXA4 is also a well-established enhancer of efferocytosis[2].
Modulation of Cytokine Production
The inflammatory milieu is largely dictated by the balance of pro- and anti-inflammatory cytokines. RvE4 and LXA4 both act to shift this balance towards a pro-resolving state by downregulating pro-inflammatory cytokines.
Table 3: Comparative Effects on Pro-Inflammatory Cytokine Production by Macrophages
| Mediator (100 nM) | TNF-α Reduction (%) | IL-6 Reduction (%) |
| RvE4 | ~50% | ~45% |
| Lipoxin A4 | ~60% | ~55% |
Percentage reduction is relative to LPS-stimulated macrophages without treatment. Data are representative.
LXA4 has been shown to inhibit the production of TNF-α and IL-6 in various inflammatory models[3][4][5]. Similarly, E-series resolvins, including RvE4, are known to reduce pro-inflammatory cytokine levels.
Signaling Pathways
The pro-resolving actions of RvE4 and LXA4 are mediated through distinct G protein-coupled receptors (GPCRs) and downstream signaling cascades.
This compound Signaling Pathway
RvE4 is known to signal through the ChemR23 and BLT1 receptors. Activation of these receptors initiates downstream pathways that ultimately suppress pro-inflammatory signaling and promote pro-resolving functions.
Lipoxin A4 Signaling Pathway
LXA4 primarily signals through the ALX/FPR2 receptor. This interaction triggers a cascade of intracellular events that curtail inflammatory responses and promote resolution.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the pro-resolving effects of RvE4 and lipoxins.
Zymosan-Induced Peritonitis in Mice
This in vivo model is widely used to assess the anti-inflammatory and pro-resolving properties of various compounds.
Workflow:
Detailed Steps:
-
Induction of Peritonitis: Male FVB mice (6-8 weeks old) are injected intraperitoneally with 1 mg of zymosan A suspended in 0.5 mL of sterile saline.
-
Treatment: Immediately following zymosan injection, mice are treated with vehicle (saline), RvE4, or Lipoxin A4 at the desired concentration via intravenous injection.
-
Peritoneal Lavage: After 4 hours, mice are euthanized, and the peritoneal cavity is washed with 5 mL of ice-cold phosphate-buffered saline (PBS).
-
Cell Analysis: The peritoneal lavage fluid is collected, and the total number of leukocytes is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa.
-
Cytokine Measurement: The lavage fluid is centrifuged, and the supernatant is collected for the measurement of cytokine levels (e.g., TNF-α, IL-6) using enzyme-linked immunosorbent assay (ELISA) kits.
In Vitro Macrophage Efferocytosis Assay
This assay quantifies the ability of macrophages to phagocytose apoptotic cells.
Workflow:
Detailed Steps:
-
Macrophage Preparation: Human peripheral blood monocytes are isolated and differentiated into macrophages by culturing for 7 days with M-CSF.
-
Apoptotic Cell Preparation: Human neutrophils are isolated from healthy donors and apoptosis is induced by UV irradiation. Apoptotic neutrophils are then labeled with a green fluorescent dye like CFSE.
-
Efferocytosis Assay: Macrophages are pre-treated with vehicle, RvE4, or Lipoxin A4 for 15 minutes. Labeled apoptotic neutrophils are then added to the macrophage culture at a ratio of 5:1 (neutrophils:macrophages).
-
Quantification: After a 60-minute co-incubation, non-ingested neutrophils are washed away. The percentage of macrophages that have engulfed fluorescent neutrophils (efferocytosis index) is quantified by flow cytometry.
Conclusion
Both this compound and lipoxins are potent pro-resolving mediators with significant therapeutic potential. While they share the common goals of inhibiting neutrophil infiltration, enhancing efferocytosis, and dampening pro-inflammatory cytokine production, they exhibit distinct potencies and operate through different receptor systems. A deeper understanding of their comparative efficacy and mechanisms of action, as outlined in this guide, is crucial for the strategic development of novel resolution-based therapies for a wide range of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipoxin A(4) promotes more complete inflammation resolution in sepsis compared to stable lipoxin A(4) analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is lipoxins A4 a better alternative to anti-VEGF and anti-TNF-α antibody to prevent and treat age-related macular degeneration, diabetic macular edema and retinopathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoxin A4 inhibits TNF-alpha-induced production of interleukins and proliferation of rat mesangial cells [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic activity of lipoxin A4 in TiO2-induced arthritis in mice: NF-κB and Nrf2 in synovial fluid leukocytes and neuronal TRPV1 mechanisms [frontiersin.org]
The Bioactivity of 20-hydroxy-Resolvin E4: A Comparison with its Precursor, Resolvin E4
In the intricate landscape of inflammation resolution, specialized pro-resolving mediators (SPMs) play a pivotal role in orchestrating the return to homeostasis. Resolvin E4 (RvE4), a member of the E-series resolvins derived from eicosapentaenoic acid (EPA), is a potent agonist in this process.[1][2] However, like many signaling molecules, its activity is tightly regulated, in part through metabolic conversion. This guide provides a comparative analysis of the bioactions of a key metabolite, 20-hydroxy-Resolvin E4 (20-OH-RvE4), with its parent compound, RvE4, offering researchers and drug development professionals a concise overview of their differing functionalities.
Attenuated Pro-Resolving Activity of 20-OH-RvE4
Recent studies have demonstrated that 20-OH-RvE4 is a product of the ω-oxidation of RvE4 by human neutrophils.[3][4] This metabolic step is crucial as it significantly impacts the biological activity of the parent molecule. A direct comparison of the bioactions of RvE4 and 20-OH-RvE4 has revealed that the 20-hydroxylated metabolite exhibits reduced pro-resolving functions.[3]
Specifically, while RvE4 potently stimulates the efferocytosis of senescent red blood cells by human M2-like macrophages at concentrations as low as 0.1 nM, 20-OH-RvE4 displays a diminished capacity in this key pro-resolving activity. This finding suggests that the ω-oxidation of RvE4 serves as a local inactivation mechanism, a notable contrast to the metabolism of other SPMs like Resolvin E1, Protectin D1, and Maresin 1, whose hydroxylated metabolites retain biological activity similar to their parent compounds.
Comparative Bioactivity Data
The following table summarizes the key differences in the bioactivity of RvE4 and its 20-hydroxy metabolite based on available experimental data.
| Mediator | Primary Bioaction | Target Cell | Potency | Reference |
| This compound (RvE4) | Stimulates efferocytosis of senescent erythrocytes and apoptotic neutrophils | Human M2-like macrophages | EC50 ~0.29 nM (sRBCs), EC50 ~0.23 nM (apoptotic neutrophils) | |
| 20-hydroxy-Resolvin E4 (20-OH-RvE4) | Reduced stimulation of efferocytosis of senescent erythrocytes | Human M2-like macrophages | Diminished bioactivity compared to RvE4 |
Experimental Methodologies
The characterization of 20-OH-RvE4 bioactions has been primarily achieved through in vitro assays. The following is a detailed protocol for a key experiment used to compare the activities of RvE4 and 20-OH-RvE4.
Human M2-like Macrophage Efferocytosis Assay
Objective: To determine and compare the ability of RvE4 and 20-OH-RvE4 to stimulate the engulfment of senescent red blood cells (sRBCs) by human M2-like macrophages.
1. Isolation and Differentiation of Human Macrophages:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy volunteer blood samples by density gradient centrifugation using Ficoll-Paque.
-
To differentiate into macrophages, PBMCs are cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and macrophage colony-stimulating factor (M-CSF).
-
For M2 polarization, the differentiated macrophages are treated with interleukin-4 (IL-4).
2. Preparation of Senescent Red Blood Cells (sRBCs):
-
Human red blood cells are aged in vitro by incubation in phosphate-buffered saline (PBS) with calcium chloride and glucose at 37°C.
-
The aged sRBCs are then labeled with a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE), for detection by flow cytometry.
3. Efferocytosis Assay:
-
M2-like macrophages are plated in multi-well plates.
-
The macrophages are pre-incubated with various concentrations of synthetic RvE4, 20-OH-RvE4, or a vehicle control (e.g., 0.01% ethanol) for 15 minutes at 37°C.
-
CFSE-labeled sRBCs are added to the macrophage cultures and incubated to allow for phagocytosis.
-
Following incubation, non-ingested sRBCs are removed by lysis with an ammonium-chloride-potassium (ACK) lysis buffer.
-
The percentage of macrophages that have engulfed fluorescent sRBCs is quantified by flow cytometry.
Visualizing the Metabolic and Functional Relationship
The following diagrams illustrate the biosynthetic pathway leading to 20-OH-RvE4 and the comparative impact of RvE4 and its metabolite on macrophage function.
References
- 1. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of Resolvin E4: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized pro-resolving mediators like Resolvin E4 (RvE4) are paramount for laboratory safety and environmental protection. While specific disposal protocols for every compound are not always available, a comprehensive understanding of general chemical waste management principles, in conjunction with the known properties of this compound, provides a clear path forward. This guide offers essential, step-by-step information to ensure the safe and compliant disposal of this compound.
Immediate Safety and Handling Considerations
This compound is a bioactive lipid typically supplied as a solution in ethanol and requires storage at -80°C for stability.[1][2] Before initiating any disposal procedure, it is crucial to consult your institution's specific safety data sheets (SDS) and adhere to all applicable federal, state, and local regulations governing chemical waste.[3]
Key Handling Points:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Prevent contact with skin and eyes. In case of accidental exposure, follow the first-aid measures outlined in the relevant SDS.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be managed through your institution's hazardous waste program. The following steps provide a general framework for its proper disposal:
-
Waste Identification and Classification:
-
This compound, particularly when in an ethanol solution, should be treated as hazardous chemical waste. The U.S. Environmental Protection Agency (EPA) categorizes hazardous waste based on characteristics such as ignitability, corrosivity, reactivity, and toxicity.[4] Ethanol solutions are flammable, falling under the ignitability characteristic.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container that is chemically compatible with ethanol and this compound.[5]
-
The container must be in good condition, with a secure, leak-proof cap.
-
Ensure the container is not overfilled; leave at least one inch of headspace to allow for expansion.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical names of all constituents (i.e., this compound and ethanol) and their approximate concentrations.
-
Indicate the date when the waste was first added to the container.
-
-
Segregation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Incompatible chemicals must be segregated to prevent dangerous reactions. Store the this compound waste away from strong oxidizing agents.
-
-
Waste Pickup and Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department.
-
EH&S will then manage the ultimate disposal of the hazardous waste in compliance with all regulatory requirements.
-
Disposal Workflow for this compound
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe and compliant disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling Resolvin E4
For researchers, scientists, and drug development professionals working with Resolvin E4 (RvE4), a bioactive lipid of the specialized pro-resolving mediator (SPM) family, stringent adherence to safety protocols is paramount to ensure personal safety and maintain sample integrity.[1][2][3][4][5] This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures for handling, and appropriate disposal methods.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of the ethanol solvent. The following PPE should be worn at all times:
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are required to protect against potential splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. Gloves should be inspected before use and changed immediately if contaminated or compromised.
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing.
-
Respiratory Protection: While this compound itself is not volatile, it is typically supplied in an ethanol solution. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of ethanol vapors.
Operational and Disposal Plan
A systematic approach to handling and disposing of this compound is critical for safety and experimental success.
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
This compound should be stored at -80°C for long-term stability.
-
The product is shipped on dry ice to maintain this low temperature.
Handling and Sample Preparation:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Transfer the required amount of the this compound ethanol solution from the stock vial in a chemical fume hood to minimize exposure to ethanol vapors.
-
For preparing dilutions, use appropriate solvents as indicated by the supplier. This compound is soluble in DMF (50 mg/ml), Ethanol (50 mg/ml), and PBS (pH 7.2, 0.05 mg/ml).
-
Avoid direct contact with the solution. Use appropriate laboratory equipment for all transfers.
-
After use, securely cap the stock vial and return it to -80°C storage immediately to maintain stability.
Disposal:
-
All disposable materials that have come into contact with this compound, such as pipette tips and gloves, should be considered chemical waste.
-
Collect all waste in a designated, properly labeled hazardous waste container.
-
Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | -80°C | |
| Stability | ≥ 1 year (at -80°C) | |
| Solubility (DMF) | 50 mg/ml | |
| Solubility (Ethanol) | 50 mg/ml | |
| Solubility (PBS, pH 7.2) | 0.05 mg/ml | |
| Molecular Formula | C₂₀H₃₀O₄ | |
| Formula Weight | 334.5 g/mol |
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Metabolization of this compound by ω-Oxidation in Human Neutrophils: Synthesis and Biological Evaluation of 20-Hydroxy-Resolvin E4 (20-OH-RvE4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolization of this compound by ω-Oxidation in Human Neutrophils: Synthesis and Biological Evaluation of 20-Hydroxy-Resolvin E4 (20-OH-RvE4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
